molecular formula C11H10O3 B024990 Methyl 3-(4-formylphenyl)acrylate CAS No. 7560-50-1

Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B024990
CAS No.: 7560-50-1
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Description

Methyl 3-(4-formylphenyl)acrylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
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Foundational & Exploratory

"Methyl 3-(4-formylphenyl)acrylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₁H₁₀O₃, is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates an acrylate moiety, which is a versatile Michael acceptor and a dienophile, and a benzaldehyde group, which can undergo a wide range of chemical transformations such as reductive amination, oxidation, and olefination. This unique combination of reactive sites makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its synthesis and detailed characterization data.

Physicochemical Properties

This compound is typically a faint yellow powder or solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 58045-41-3[1][2]
Molecular Formula C₁₁H₁₀O₃[1][2][4][5]
Molecular Weight 190.20 g/mol [1][4]
Appearance Faint yellow powder / Yellow solid[1][3]
Melting Point 79-84 °C[3][6]
Purity Typically ≥95%[1][4][5]

Synthesis Protocols

The synthesis of this compound can be effectively achieved through several established synthetic routes. The most prominent methods are the Heck reaction, which involves a palladium-catalyzed cross-coupling, and the Wittig reaction, a reliable method for alkene synthesis from carbonyls.

Synthesis via Heck Reaction

The Mizoroki-Heck reaction provides a direct route to this compound by coupling an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate.[7][8] This reaction is catalyzed by a palladium complex and typically requires a base to neutralize the hydrogen halide formed during the reaction.[7]

Heck Reaction Pathway A 4-Bromobenzaldehyde reagents Pd(OAc)₂ (catalyst) Base (e.g., Et₃N) Solvent (e.g., DMF) A->reagents B Methyl Acrylate B->reagents C This compound reagents->C Heck Coupling

Figure 1: Synthesis of this compound via Heck Reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, if not using a ligand-free protocol).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and a base such as triethylamine (Et₃N, 1.5 mmol). Finally, add methyl acrylate (1.2 mmol) to the mixture.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product.[9]

Synthesis via Wittig Reaction

The Wittig reaction is a highly efficient method for synthesizing alkenes from aldehydes or ketones.[10][11][12] In this case, terephthalaldehyde (4-formylbenzaldehyde) is reacted with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to stereoselectively form the (E)-alkene.[10]

Wittig Reaction Pathway A Terephthalaldehyde reagents Solvent (e.g., THF, CH₂Cl₂) Room Temperature A->reagents B Methyl (triphenylphosphoranylidene)acetate (Wittig Reagent) B->reagents C This compound D Triphenylphosphine oxide reagents->C reagents->D sub_graph sub_graph

Figure 2: Synthesis of this compound via Wittig Reaction.

Experimental Protocol: Wittig Reaction

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve terephthalaldehyde (1.0 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (10 mL).

  • Reagent Addition: To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) portion-wise while stirring at room temperature.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 4-12 hours. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide). Monitor the consumption of the aldehyde by TLC.

  • Work-up: Upon completion, reduce the solvent volume via rotary evaporation. Add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter off the precipitate and wash with cold non-polar solvent. Concentrate the filtrate and purify the resulting crude solid by recrystallization or flash column chromatography to afford pure this compound.[13]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure. The spectrum of the target compound is characterized by signals corresponding to the aromatic, vinylic, methyl ester, and aldehyde protons.

Table 2: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
10.0 Singlet (s)-1HAldehyde (-CHO)[3]
7.89 Doublet (d)8.42HAromatic (Ar-H)[3]
7.72 Doublet (d)16.01HVinylic (=CH-)[3]
7.67 Doublet (d)8.02HAromatic (Ar-H)[3]
6.55 Doublet (d)16.01HVinylic (=CH-)[3]
3.82 Singlet (s)-3HMethyl Ester (-OCH₃)[3]
Solvent: CDCl₃, Frequency: 400 MHz
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the aldehyde carbonyl, ester carbonyl, carbon-carbon double bond, and aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration ModeReference(s)
~3050 MediumAromatic C-HStretch[14]
~2950 MediumMethyl C-HStretch[15]
~2820, ~2720 Medium-WeakAldehyde C-HFermi Resonance-
~1725 StrongEster C=OStretch[14]
~1700 StrongAldehyde C=OStretch-
~1640 StrongAlkene C=CStretch[16]
~1600 MediumAromatic C=CStretch-
~1250, ~1170 StrongEster C-OStretch[14]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data

ParameterValueReference(s)
Molecular Ion [M]⁺ m/z ≈ 190.06[1][4]
Major Fragments (Predicted) m/z 161 ([M-CHO]⁺)-
m/z 159 ([M-OCH₃]⁺)-
m/z 131 ([M-COOCH₃]⁺)-

General Experimental & Purification Workflow

The overall process from synthesis to obtaining a pure, characterized product follows a standardized workflow in a synthetic chemistry laboratory.

Experimental Workflow A Reaction Setup (Reagents & Solvent) B Reaction Monitoring (TLC) A->B C Aqueous Work-up (Extraction & Washing) B->C D Drying & Concentration (Na₂SO₄ & Rotovap) C->D E Purification D->E F Column Chromatography E->F G Recrystallization E->G H Characterization F->H G->H I NMR Spectroscopy H->I J IR Spectroscopy H->J K Mass Spectrometry H->K L Pure Product H->L

Figure 3: General workflow for the synthesis, purification, and characterization.

References

An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 3-(4-formylphenyl)acrylate is a bifunctional organic compound featuring both an α,β-unsaturated ester and an aromatic aldehyde. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry and materials science. Its reactivity allows for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, experimental protocols for its synthesis, and insights into its applications, with a focus on its emerging role in bioorthogonal catalysis for targeted drug delivery.

Chemical and Physical Properties

(E)-Methyl 3-(4-formylphenyl)acrylate is a pale yellow solid at room temperature. It is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol. Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [1]
CAS Number 58045-41-3[2]
Melting Point 79-84 °C[3][4]
Boiling Point 334.1 °C at 760 mmHg
Density 1.15 g/cm³[2]
Appearance Pale Yellow Solid[3]
Solubility DMSO (Slightly), Methanol (Slightly)
Storage Store at 2-8°C under an inert atmosphere

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-Methyl 3-(4-formylphenyl)acrylate provides characteristic signals confirming its structure. The spectrum was recorded on a 400 MHz instrument in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
10.02s-1HAldehyde (-CHO)
7.89d8.02HAromatic (ortho to -CHO)
7.72d16.41HVinylic (=CH-Ar)
7.67d8.02HAromatic (meta to -CHO)
6.55d16.01HVinylic (=CH-CO)
3.82s-3HMethyl (-OCH₃)

Reference for ¹H NMR data:[3]

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~191Aldehyde Carbonyl (-CHO)
~167Ester Carbonyl (-COO-)
~143Vinylic Carbon (=CH-Ar)
~139Aromatic Carbon (ipso to -CHO)
~135Aromatic Carbon (ipso to vinyl)
~130Aromatic Carbon (ortho to -CHO)
~128Aromatic Carbon (meta to -CHO)
~120Vinylic Carbon (=CH-CO)
~52Methyl Carbon (-OCH₃)
Infrared (IR) Spectroscopy

Specific IR spectral data for (E)-Methyl 3-(4-formylphenyl)acrylate is not detailed in the provided search results. However, based on its functional groups, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Functional GroupVibration
~3050Aromatic/Vinylic C-HStretch
~2950Aliphatic C-H (methyl)Stretch
~1720Ester C=OStretch
~1690Aldehyde C=OStretch
~1640C=CStretch
~1600, ~1450Aromatic C=CStretch
~1250, ~1170C-O (ester)Stretch
Mass Spectrometry

Detailed mass spectrometry data is not available in the provided search results. The expected molecular ion peak [M]⁺ would be at m/z = 190.06.

Experimental Protocols

Synthesis via Heck Reaction

(E)-Methyl 3-(4-formylphenyl)acrylate can be synthesized via a palladium-catalyzed Heck reaction between an aryl halide (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde) and methyl acrylate.[5] The following is a representative protocol adapted from similar Heck reactions.[6][7][8]

Materials:

  • 4-Iodobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-iodobenzaldehyde (1.0 mmol), palladium(II) acetate (2 mol%), and acetonitrile (5 mL).

  • Add methyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield (E)-Methyl 3-(4-formylphenyl)acrylate.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants: 4-Iodobenzaldehyde Methyl Acrylate Pd(OAc)₂ Et₃N Acetonitrile reaction Heck Reaction (80°C, 12h) reactants->reaction extraction Extraction with Ethyl Acetate reaction->extraction washing Wash with Water and Brine extraction->washing drying Dry with Na₂SO₄ and Concentrate washing->drying chromatography Flash Column Chromatography drying->chromatography product (E)-Methyl 3-(4-formylphenyl)acrylate chromatography->product

Caption: Workflow for the synthesis and purification of (E)-Methyl 3-(4-formylphenyl)acrylate.

Applications in Drug Development

Bioorthogonal Catalysis for Prodrug Activation

(E)-Methyl 3-(4-formylphenyl)acrylate and similar structures are being explored as components of prodrugs that can be activated in a targeted manner using bioorthogonal catalysis.[9][10][11][12] This approach aims to reduce the systemic toxicity of potent chemotherapeutic agents by ensuring they are only activated at the tumor site.

The core principle involves a palladium catalyst, often delivered via nanoparticles, that cleaves a protecting group from a non-toxic prodrug, releasing the active cytotoxic agent directly within the tumor microenvironment. The acrylate moiety in compounds like (E)-Methyl 3-(4-formylphenyl)acrylate can be part of a linker system that is cleaved by the palladium catalyst.

Signaling Pathway for Palladium-Mediated Prodrug Activation

G cluster_delivery Drug Delivery cluster_activation Tumor Microenvironment pd_nanoparticle Palladium Nanoparticle (Catalyst) cleavage Bioorthogonal Cleavage pd_nanoparticle->cleavage prodrug Prodrug (e.g., containing acrylate linker) prodrug->cleavage active_drug Active Cytotoxic Drug cleavage->active_drug cell_death Cancer Cell Apoptosis active_drug->cell_death

Caption: Palladium-catalyzed bioorthogonal activation of a prodrug in the tumor microenvironment.

Safety and Handling

(E)-Methyl 3-(4-formylphenyl)acrylate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

(E)-Methyl 3-(4-formylphenyl)acrylate is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical research. Its well-defined chemical and physical properties, coupled with its reactivity, make it a valuable building block for the development of novel compounds. The application of this and similar molecules in bioorthogonal catalysis for targeted cancer therapy represents an exciting and promising area of research that could lead to more effective and less toxic treatments. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

In-depth Technical Guide: Methyl 3-(4-formylphenyl)acrylate (CAS 58045-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate, with the CAS number 58045-41-3, is a member of the cinnamic acid ester family. Cinnamic acid and its derivatives are a well-established class of compounds found in various natural sources and are recognized for their diverse range of biological activities. This technical guide provides a comprehensive overview of the currently available information on this compound, focusing on its chemical properties, potential synthetic routes, and areas where further research is critically needed. While this document aims to be a thorough resource, it is important to note a significant gap in the publicly available scientific literature regarding the specific biological activity and detailed experimental protocols for this particular compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and catalogues.

PropertyValue
CAS Number 58045-41-3
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Physical Appearance Faint yellow powder
Purity Typically ≥95%

Table 1: Physicochemical Properties of this compound

Synthesis Strategies

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this would likely involve the reaction of a 4-formylphenyl halide (e.g., 4-formylphenyl bromide or iodide) with methyl acrylate.

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions 4-Formylphenyl Halide 4-Formylphenyl Halide Product This compound 4-Formylphenyl Halide->Product Methyl Acrylate Methyl Acrylate Methyl Acrylate->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product HX Halide Salt Product->HX

A generalized workflow for the Heck reaction synthesis.

A general protocol for a Heck reaction of this type would involve:

  • Catalyst Activation: A palladium(II) precatalyst is often reduced in situ to the active palladium(0) species.

  • Reaction Setup: The aryl halide, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile or DMF).

  • Reaction Execution: The mixture is heated under an inert atmosphere until the reaction is complete, which is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize this compound, 4-formylbenzaldehyde would be reacted with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.

Wittig_Reaction cluster_reactants Reactants 4-Formylbenzaldehyde 4-Formylbenzaldehyde Product This compound 4-Formylbenzaldehyde->Product Phosphorus Ylide Methyl (triphenylphosphoranylidene)acetate Phosphorus Ylide->Product Solvent Solvent Solvent->Product Byproduct Triphenylphosphine oxide Product->Byproduct

A generalized workflow for the Wittig reaction synthesis.

A general protocol for a Wittig reaction would entail:

  • Ylide Formation: The phosphorus ylide is typically prepared by treating the corresponding phosphonium salt with a base. For a stabilized ylide, a milder base can often be used.

  • Reaction Setup: 4-formylbenzaldehyde and the phosphorus ylide are dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction Execution: The reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The solvent is removed, and the crude product is purified to separate it from the triphenylphosphine oxide byproduct, often through crystallization or column chromatography.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature has revealed a significant lack of information regarding the specific biological activity of this compound. While the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, no such data has been published for this particular molecule.

The structure-activity relationship (SAR) of cinnamic acid derivatives suggests that the nature and position of substituents on the phenyl ring can significantly influence their biological effects. The presence of the 4-formyl group on the phenyl ring of this compound provides a reactive site that could potentially interact with biological targets or serve as a handle for further chemical modification in drug discovery programs.

However, without any experimental data from biological assays, any discussion of its potential role in signaling pathways or its utility in drug development remains purely speculative.

Future Research Directions

The absence of biological data for this compound highlights a clear area for future research. Key investigations should include:

  • Synthesis and Characterization: Development and publication of a detailed, optimized, and scalable synthesis protocol.

  • Biological Screening: A broad-based biological screening of the compound against a variety of cell lines and enzymatic assays to identify any potential therapeutic activities. This could include, but is not limited to, assays for:

    • Anticancer activity

    • Antimicrobial (antibacterial and antifungal) activity

    • Anti-inflammatory activity

    • Enzyme inhibition (e.g., kinases, proteases)

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of a library of analogs with modifications to the formyl group and the methyl ester to establish a clear SAR.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved would be crucial.

Conclusion

This compound is a readily synthesizable organic compound belonging to the promising class of cinnamic acid esters. While its chemical properties are documented, there is a notable dearth of information regarding its biological activity and potential applications in drug development. This technical guide has summarized the available information and outlined plausible synthetic strategies. The lack of biological data presents a significant opportunity for researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives. Further investigation is essential to unlock any therapeutic potential that this compound may hold.

"Methyl 3-(4-formylphenyl)acrylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-(4-formylphenyl)acrylate, a key intermediate in various synthetic applications.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a cornerstone for its application in research and development.

PropertyValue
Molecular FormulaC₁₁H₁₀O₃[1][2][3]
Molecular Weight190.20 g/mol [1][2]
AppearanceFaint yellow powder[1]
Purity95%[1][2][3]
CAS Number58045-41-3[1]

Experimental Protocols

Determination of Molecular Weight and Formula:

The molecular weight and formula of this compound are determined through a combination of mass spectrometry and elemental analysis.

  • Mass Spectrometry:

    • A high-resolution mass spectrometer is utilized to determine the accurate mass of the molecular ion.

    • The resulting mass-to-charge ratio is used to deduce the elemental composition, which in turn confirms the molecular formula.

  • Elemental Analysis:

    • Combustion analysis is performed to ascertain the percentage composition of carbon, hydrogen, and oxygen.

    • These experimental percentages are compared with the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.

Logical Relationships

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

A This compound B Molecular Formula C₁₁H₁₀O₃ A->B has C Molecular Weight 190.20 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Synthetic Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for (E)-Methyl 3-(4-formylphenyl)acrylate, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for (E)-Methyl 3-(4-formylphenyl)acrylate are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.02s1HAldehyde (-CHO)
7.89d8.02HAromatic (Ar-H)
7.72d16.41HVinylic (=CH)
7.67d8.02HAromatic (Ar-H)
6.55d16.01HVinylic (=CH)
3.82s3HMethyl (-OCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

Chemical Shift (δ, ppm)Assignment
191.5Aldehyde Carbonyl (C=O)
166.8Ester Carbonyl (C=O)
142.9Vinylic Carbon (=CH)
139.5Aromatic Carbon (Ar-C)
136.1Aromatic Carbon (Ar-C)
130.3Aromatic Carbon (Ar-CH)
128.6Aromatic Carbon (Ar-CH)
121.2Vinylic Carbon (=CH)
52.2Methyl Carbon (-OCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for (E)-Methyl 3-(4-formylphenyl)acrylate are presented in Table 3.

Table 3: Characteristic IR Absorption Bands for (E)-Methyl 3-(4-formylphenyl)acrylate

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi resonance)
~1715StrongEster C=O Stretch
~1695StrongAldehyde C=O Stretch
~1635MediumC=C Stretch (Alkene)
~1600, ~1450Medium-WeakAromatic C=C Stretch
~1200, ~1170StrongC-O Stretch (Ester)
~825Strongpara-disubstituted Benzene C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected mass spectrometric data for (E)-Methyl 3-(4-formylphenyl)acrylate are summarized in Table 4.

Table 4: Mass Spectrometry Data for (E)-Methyl 3-(4-formylphenyl)acrylate

m/zInterpretation
190[M]⁺ (Molecular Ion)
159[M - OCH₃]⁺
131[M - COOCH₃]⁺
103[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of (E)-Methyl 3-(4-formylphenyl)acrylate.

Synthesis: Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction

(E)-Methyl 3-(4-formylphenyl)acrylate can be synthesized via a palladium-catalyzed oxidative Heck reaction between 4-formylphenylboronic acid and methyl acrylate.

Materials:

  • 4-formylphenylboronic acid

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic anhydride (Ac₂O)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-formylphenylboronic acid (1.0 mmol) in DMF (5 mL) is added methyl acrylate (1.2 mmol), Pd(OAc)₂ (5 mol%), and TEMPO (0.2 mmol).

  • Acetic anhydride (2.0 mmol) is then added, and the reaction mixture is stirred at 80 °C under an air atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-Methyl 3-(4-formylphenyl)acrylate as a yellow solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of (E)-Methyl 3-(4-formylphenyl)acrylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are recorded.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of (E)-Methyl 3-(4-formylphenyl)acrylate is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-Formylphenylboronic Acid + Methyl Acrylate Heck_Reaction Heck Reaction (Pd(OAc)₂, TEMPO, Ac₂O, DMF, 80°C) Reactants->Heck_Reaction Workup Workup & Purification (Extraction, Column Chromatography) Heck_Reaction->Workup Product (E)-Methyl 3-(4-formylphenyl)acrylate Workup->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Characterization IR IR Spectroscopy (ATR-FTIR) Product->IR MS Mass Spectrometry (EI-MS) Product->MS

Caption: Workflow for the synthesis and spectroscopic analysis.

Technical Guide: Physicochemical Properties of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate is a bifunctional organic molecule belonging to the cinnamate ester family. Its structure, featuring both an alpha,beta-unsaturated ester and an aromatic aldehyde, makes it a valuable intermediate in organic synthesis and a candidate for investigation in medicinal chemistry and materials science. The presence of these reactive functional groups necessitates a thorough understanding of its solubility and stability profiles to ensure its proper handling, formulation, and application in research and development.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, information on closely related compounds, such as methyl cinnamate, is included to provide valuable context and predictive insights. Detailed experimental protocols for determining these key physicochemical parameters are also presented to aid researchers in generating specific data for their applications.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance White to faint yellow crystalline solid[1]
Melting Point 33-38 °C (for Methyl Cinnamate)[1]
Storage Temperature 2-8°C, stored under nitrogen[2]

Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound

SolventPredicted SolubilityRationale/Notes
Water InsolubleThe hydrophobic phenyl and methyl groups dominate the molecule's character. Similar to methyl cinnamate, which is insoluble in water.[1][3]
Methanol Slightly SolubleThe aldehyde and ester groups can engage in hydrogen bonding with methanol.[1]
Ethanol SolubleExpected to be soluble, similar to methyl cinnamate.[1]
Chloroform Slightly SolublePredicted based on data for methyl cinnamate.[1]
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) SolubleA common solvent for organic reactions and purifications.
Ethyl Acetate SolubleA moderately polar solvent often used in chromatography for compounds of similar polarity.
Hexanes Sparingly Soluble to InsolubleThe polarity of the aldehyde and ester groups will likely limit solubility in nonpolar aliphatic solvents.

Stability Profile

The stability of this compound is influenced by its functional groups. The acrylate moiety can be susceptible to polymerization, especially at elevated temperatures or in the presence of light and radical initiators. The aldehyde group can be prone to oxidation to the corresponding carboxylic acid.

Table 2: Stability Considerations for this compound

ConditionStability ConcernRecommended Handling
Temperature Potential for thermal degradation and polymerization.Store at recommended 2-8°C. Avoid prolonged exposure to high temperatures.[2]
Light The conjugated system may be susceptible to photodegradation or photo-induced polymerization.Store in light-resistant containers.
pH The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.Avoid strongly acidic or basic aqueous solutions. Buffer solutions for analysis should be carefully chosen.
Oxidizing Agents The aldehyde group can be readily oxidized to a carboxylic acid.Avoid contact with strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen) to prevent air oxidation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • HPLC Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting peak area versus concentration.

      • Dilute the filtered saturated solution with the solvent to a concentration within the range of the calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • UV-Vis Spectrophotometry (for UV-active solvents):

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of standard solutions at λmax.

      • Dilute the filtered saturated solution and measure its absorbance.

      • Calculate the solubility based on the calibration curve and dilution factor.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is crucial for accurately quantifying the decrease of the active compound and the increase of degradation products over time.

Materials:

  • This compound

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent peak of this compound from potential degradation products.

    • A typical starting point would be a gradient elution from water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid) on a C18 column.

    • Optimize the gradient, flow rate, and detection wavelength (monitoring at the λmax of the parent compound).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before injection.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Dissolve a sample in a suitable solvent for analysis.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis of Stressed Samples:

    • Inject the stressed samples into the developed HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations

Experimental Workflow

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Start Start: Excess Compound in Solvent Sol_Equilibrate Equilibrate (24-48h) [Shake-Flask Method] Sol_Start->Sol_Equilibrate Sol_Filter Filter Supernatant Sol_Equilibrate->Sol_Filter Sol_Quantify Quantify Concentration (HPLC or UV-Vis) Sol_Filter->Sol_Quantify Sol_End Result: Solubility Data Sol_Quantify->Sol_End Stab_Start Start: Forced Degradation Stab_Conditions Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light Stab_Start->Stab_Conditions Stab_HPLC Analyze by Stability-Indicating HPLC Method Stab_Conditions->Stab_HPLC Stab_Analyze Assess Degradation Profile Stab_HPLC->Stab_Analyze Stab_End Result: Stability Data Stab_Analyze->Stab_End

Caption: Workflow for determining solubility and assessing the stability of this compound.

Hypothetical Signaling Pathway

While no specific signaling pathway has been directly attributed to this compound, compounds containing the cinnamic acid scaffold have been shown to modulate inflammatory pathways. The following diagram illustrates a hypothetical pathway where a cinnamoyl derivative could inhibit the NF-κB signaling cascade, a key regulator of inflammation.

G Hypothetical Inhibition of NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (e.g., COX-2, iNOS) NFkB->Transcription Activates Inflammation Inflammatory Response Transcription->Inflammation Compound This compound (Hypothetical) Compound->IKK Inhibits

Caption: Hypothetical mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data remains limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to determine these critical parameters for their specific needs. A thorough understanding and experimental validation of the solubility and stability are paramount for the successful application of this compound in drug discovery and development.

References

Biological activity of "Methyl 3-(4-formylphenyl)acrylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Methyl 3-(4-formylphenyl)acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. The document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound belongs to the class of acrylate derivatives, which are recognized for their diverse pharmacological properties. The core structure, featuring a phenyl ring with a formyl group and an acrylate moiety, serves as a versatile scaffold for the synthesis of novel bioactive compounds. Research has primarily focused on exploring their potential as anticancer, anti-inflammatory, and antioxidant agents. This guide delves into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant biological activities across various assays. The following tables summarize the quantitative data from key studies, primarily focusing on their cytotoxic effects against cancer cell lines.

Anticancer Activity

The antiproliferative properties of acrylate derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds.

CompoundCell LineIC50 (µM)Reference
Acrylate Derivative 5b MCF-7 (Breast Carcinoma)5.12[1]
Acrylate Derivative 6a MCF-7 (Breast Carcinoma)6.74[1]
Acrylate Derivative 6e MCF-7 (Breast Carcinoma)2.57[1]
Acrylate Derivative 6f MCF-7 (Breast Carcinoma)3.26[1]
Acrylate Derivative 6h MCF-7 (Breast Carcinoma)7.08[1]
Methyl 3-(4-nitrophenyl)acrylate P388 Murine Leukemia7.98 µg/mL[2]
Methyl 3-(2-nitrophenyl)acrylate P388 Murine Leukemia27.78 µg/mL[2]
Acrylic Acid Derivative 4b MDA-MB-2313.24[3]
Anti-inflammatory and Antioxidant Activities

While specific data for this compound derivatives is limited, related cinnamic acid and acrylate derivatives have shown potential in modulating inflammatory pathways and scavenging free radicals. For instance, a hybrid compound of ferulic acid (a cinnamic acid derivative) and esculetin demonstrated significant antioxidant activity with a scavenging concentration (SC50) value of 2.36 µg/mL in a DPPH assay[4]. Other studies have investigated the inhibition of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α)[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Acrylate Derivatives

A general method for synthesizing acrylate derivatives involves the reaction of a substituted benzaldehyde with an appropriate acetamido-acrylate in the presence of a base and a suitable solvent.

  • Reaction Setup: A mixture of the substituted benzaldehyde, N-acetylglycine, and a base such as sodium acetate in acetic anhydride is refluxed.

  • Work-up: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired acrylate derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry[1][3].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve[2].

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes the measurement of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages (e.g., RAW 264.7).

  • Cell Stimulation: Macrophages are stimulated with LPS in the presence or absence of the test compounds.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6].

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[7].

Visualizations: Diagrams of Workflows and Pathways

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (Substituted Benzaldehyde, Acrylate Precursor) s2 Chemical Reaction (e.g., Condensation) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 b1 In Vitro Assays s4->b1 Test Compounds b2 Cytotoxicity Assay (e.g., MTT) b1->b2 b3 Anti-inflammatory Assay (e.g., Cytokine Measurement) b1->b3 b4 Antioxidant Assay (e.g., DPPH) b1->b4 d1 Determine IC50/EC50 Values b2->d1 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: Workflow for synthesis and biological evaluation of derivatives.

Principle of the MTT Cytotoxicity Assay

MTT_Assay cluster_cells In Vitro Cell Culture live_cell Viable Cells Formazan Formazan (Purple, Insoluble) live_cell->Formazan Mitochondrial Reductase dead_cell Non-viable Cells MTT MTT (Yellow, Soluble) MTT->live_cell Uptake Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for assessing cell viability.

Simplified LPS-Induced Inflammatory Signaling Pathway

LPS_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling Nucleus Nucleus Signaling->Nucleus Activates Inhibition Acrylate Derivatives (Potential Inhibition) Signaling->Inhibition Target Gene_Expression Gene Transcription Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Upregulates

Caption: Simplified signaling pathway of LPS-induced inflammation.

References

An In-depth Technical Guide to Methyl 3-(4-formylphenyl)acrylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-formylphenyl)acrylate, also known as Methyl (E)-p-formylcinnamate, is a bifunctional organic molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, photosensitizers, and dyes.[1] This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound. Furthermore, it explores the biological significance of the resulting molecular scaffolds, particularly stilbene derivatives, and their interaction with key signaling pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a white to yellow solid with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . A summary of its key physical and spectroscopic properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Melting Point 82-84 °C[2]
Boiling Point 334.1 ± 25.0 °C (Predicted)
Appearance White to yellow solid[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 191.5, 166.7, 142.0, 139.5, 135.5, 130.3, 128.8, 123.8, 52.2[2]
HRMS (ESI+) calcd for [C₁₁H₁₀O₃Na]⁺: 213.0522, found: 213.0521[2]

Key Synthetic Applications and Experimental Protocols

The dual reactivity of this compound makes it a versatile substrate for a variety of important organic reactions. The aldehyde functionality readily participates in olefination reactions and condensations, while the acrylate moiety can be involved in coupling reactions.

Olefination Reactions: Synthesis of Stilbene Derivatives

The most prominent application of this compound is in the synthesis of stilbene derivatives, a class of compounds with significant biological activities.[3][4] This is typically achieved through Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the aldehyde group into a carbon-carbon double bond.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides.

Workflow for Wittig Reaction:

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Alkene_Product Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate Ylide->Alkene_Product Reaction with Aldehyde Aldehyde This compound Aldehyde->Alkene_Product Byproduct Triphenylphosphine oxide Alkene_Product->Byproduct

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate via Wittig Reaction

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add benzyltriphenylphosphonium chloride (1.2 equivalents) portion-wise under a nitrogen atmosphere.

    • Stir the resulting red-orange mixture at room temperature for 1 hour to generate the ylide.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the ylide solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

ReagentMolar Ratio
This compound1.0
Benzyltriphenylphosphonium chloride1.2
Sodium Hydride (60%)1.2
ProductYieldSpectroscopic Data
Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate~70-85%¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J=16.0 Hz, 1H), 7.58 (d, J=8.4 Hz, 2H), 7.53 (d, J=7.2 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 7.37 (t, J=7.6 Hz, 2H), 7.28 (t, J=7.2 Hz, 1H), 7.15 (s, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.81 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 167.3, 144.5, 140.2, 137.3, 135.0, 129.2, 128.8, 128.2, 128.0, 127.1, 126.7, 118.3, 51.8. MS (ESI): m/z 267.10 [M+H]⁺.

The HWE reaction, utilizing a phosphonate carbanion, is another powerful method for olefination and often provides excellent (E)-selectivity.

Workflow for HWE Reaction:

G cluster_prep Carbanion Generation cluster_reaction HWE Reaction Phosphonate Diethyl Benzylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, NaOMe) Base->Carbanion Alkene_Product Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate Carbanion->Alkene_Product Reaction with Aldehyde Aldehyde This compound Aldehyde->Alkene_Product Byproduct Diethyl phosphate Alkene_Product->Byproduct G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg Activation PI3K PI3K pVEGFR2->PI3K Activation Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Activation Survival Cell Survival Akt->Survival Migration Cell Migration eNOS->Migration Stilbene Stilbene Derivative Stilbene->pVEGFR2 Inhibition

References

Methodological & Application

Synthesis of Methyl 3-(4-formylphenyl)acrylate from 4-formylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in the development of pharmaceuticals and functional materials. The primary synthetic route detailed is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high efficiency and stereoselectivity in forming (E)-alkenes. An alternative method, the Wittig reaction, is also discussed.

Introduction

This compound is a bifunctional molecule featuring both an α,β-unsaturated ester and an aldehyde. This unique combination of reactive groups makes it a versatile intermediate for a variety of chemical transformations, including but not limited to, Michael additions, Diels-Alder reactions, and further olefination or reductive amination at the formyl group. Its derivatives are of significant interest in medicinal chemistry and materials science. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for its preparation from readily available 4-formylbenzaldehyde.[1][2]

Key Synthetic Pathways

The synthesis of this compound from 4-formylbenzaldehyde is most effectively achieved through olefination reactions. The two principal methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[2] Furthermore, the HWE reaction with stabilized phosphonates, such as trimethyl phosphonoacetate, typically yields the (E)-alkene with high stereoselectivity, which is often the desired isomer.[1]

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone to an alkene.[3] While a foundational method for C=C bond formation, the stereoselectivity can be influenced by the nature of the ylide and reaction conditions. For stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, the (E)-isomer is predominantly formed.[3] A notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Data Presentation

The following tables summarize the key reagents and expected product characteristics for the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate.

Table 1: Reagents and Reaction Parameters for Horner-Wadsworth-Emmons Synthesis

Reagent/ParameterMolar Mass ( g/mol )Moles (mmol)EquivalentsVolume/Mass
4-formylbenzaldehyde134.13101.01.34 g
Trimethyl phosphonoacetate182.12111.11.68 mL
Sodium Methoxide (25 wt% in MeOH)54.02111.12.4 mL
Anhydrous Methanol32.04--10 mL
Product
(E)-Methyl 3-(4-formylphenyl)acrylate190.19--Theoretical Yield: 1.90 g

Table 2: Characterization Data for (E)-Methyl 3-(4-formylphenyl)acrylate

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
Physical StateYellow Solid[4]
Melting Point82-84 °C[4]
¹H NMR (400 MHz, CDCl₃) δ (ppm)
10.05 (s, 1H)Aldehydic proton
7.92 (d, J=8.0 Hz, 2H)Aromatic protons ortho to CHO
7.72 (d, J=16.0 Hz, 1H)Vinylic proton β to CO₂Me[4]
7.67 (d, J=8.0 Hz, 2H)Aromatic protons meta to CHO[4]
6.55 (d, J=16.0 Hz, 1H)Vinylic proton α to CO₂Me[4]
3.82 (s, 3H)Methyl ester protons[4]

Experimental Protocols

Primary Method: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from established procedures for the HWE reaction of aromatic aldehydes.

Materials and Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septum and needle

  • Syringe (1 mL and 5 mL)

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • 4-formylbenzaldehyde

  • Trimethyl phosphonoacetate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 4-formylbenzaldehyde (1.34 g, 10 mmol).

  • Dissolve the aldehyde in 10 mL of anhydrous methanol.

  • In a separate, dry vial, prepare the phosphonate ylide. Add trimethyl phosphonoacetate (1.68 mL, 11 mmol) to 5 mL of anhydrous methanol.

  • To the stirred phosphonate solution, slowly add sodium methoxide solution (2.4 mL, 11 mmol) at room temperature. Stir for 10 minutes to ensure complete formation of the ylide.

  • Reaction: Slowly add the freshly prepared ylide solution to the stirred solution of 4-formylbenzaldehyde in the round-bottom flask over 10-15 minutes at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-Methyl 3-(4-formylphenyl)acrylate as a yellow solid.[4]

Alternative Method: Wittig Reaction

This protocol provides a general procedure for the Wittig olefination of an aromatic aldehyde with a stabilized ylide.

Materials and Equipment:

  • As listed for the HWE reaction

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene or Dichloromethane

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-formylbenzaldehyde (1.34 g, 10 mmol) in 20 mL of anhydrous toluene.

  • Add methyl (triphenylphosphoranylidene)acetate (3.68 g, 11 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide. The crude product can be purified by trituration with a cold non-polar solvent (e.g., diethyl ether or hexane) to precipitate the triphenylphosphine oxide, followed by filtration. The filtrate is then concentrated.

  • Further purification can be achieved by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the experimental workflow for the Horner-Wadsworth-Emmons synthesis.

HWE_Reaction Reactant1 4-formylbenzaldehyde Product This compound Reactant1->Product Reactant2 Trimethyl phosphonoacetate Ylide Phosphonate Ylide Reactant2->Ylide Deprotonation Base Sodium Methoxide Base->Ylide Ylide->Product Nucleophilic Attack & Elimination

Caption: Horner-Wadsworth-Emmons reaction pathway.

HWE_Workflow start Start prepare_ylide Prepare Phosphonate Ylide (Trimethyl phosphonoacetate + NaOMe in MeOH) start->prepare_ylide reaction React Ylide with 4-formylbenzaldehyde in MeOH (2-4 hours, RT) prepare_ylide->reaction quench Quench with Water reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for HWE synthesis.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-formylphenyl)acrylate via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and methyl acrylate.[1][2][3][4] This protocol outlines the reaction setup, execution, product isolation, and characterization. Additionally, a summary of various reported reaction conditions is presented in a tabular format for easy comparison and optimization. The document also includes diagrams illustrating the experimental workflow and the catalytic cycle of the Heck reaction.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5][6][7][8] This reaction has become indispensable in organic synthesis, including the preparation of fine chemicals and pharmaceutical intermediates.[7][9] this compound is a bifunctional molecule containing both an aldehyde and an acrylate moiety, making it a versatile precursor for the synthesis of more complex molecules. The protocol described herein provides a reliable method for its preparation on a laboratory scale.

Data Presentation: Comparison of Heck Reaction Protocols

The following table summarizes various conditions reported in the literature for Heck reactions involving aryl halides and acrylates, providing a basis for optimization of the synthesis of this compound.

Aryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (1.4)K2CO3 (2.0)DMF10020>98[9]
Aryl halideOlefinPd-complex 6 (2.0)K2CO3 (2.0)DMF6012High[10]
IodobenzeneMethyl acrylateSupported PdEt3N / Na2CO3NMPNot specifiedNot specifiedHigh[11]
4-BromoacetophenoneStyrenePd(OAc)2 (1.0) / Ligand (2.0)K2CO3 (2.0)DMF/H2O804Good[12]
4-Bromobenzaldehyden-Butyl acrylateDendritic Pd-biscarbene (0.006)N(n-Bu)3Toluene1101>95[2]

Experimental Protocol

Materials and Methods

Reagents:

  • 4-Bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-o-tolylphosphine (P(o-tol)3)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-o-tolylphosphine (0.04 equiv).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To the stirred solution, add potassium carbonate (2.0 equiv) followed by methyl acrylate (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Heating and Stirring (100-110 °C) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction, Washing, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product This compound G->H

Caption: Workflow for the synthesis of this compound.

Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle cluster_product Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)XL2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Olefin [Ar-Pd(II)(alkene)L2]+X- PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl R-Pd(II)XL2 PdII_Olefin->PdII_Alkyl Migratory Insertion HPdIIX H-Pd(II)XL2 PdII_Alkyl->HPdIIX β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product HPdIIX->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[13]

References

Application Note and Protocol: Purification of Methyl 3-(4-formylphenyl)acrylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 3-(4-formylphenyl)acrylate using normal-phase column chromatography. This compound is a valuable intermediate in organic synthesis, and its purity is critical for subsequent reactions. The following application note outlines the physicochemical properties of the target compound, a step-by-step experimental protocol for purification, and guidelines for optimizing the separation process.

Introduction

This compound is an organic compound featuring both an aldehyde and a methyl acrylate functional group. This bifunctionality makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Column chromatography is a standard and effective method for purifying moderately polar organic compounds like this, separating the desired product from unreacted starting materials and reaction byproducts.[1][2][3] The protocol described here employs silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (E)-methyl 3-(4-formylphenyl)acrylate[4]
CAS Number 58045-41-3[5]
Molecular Formula C₁₁H₁₀O₃[5]
Molecular Weight 190.20 g/mol [5]
Appearance Faint yellow powder / Yellow solid[5][6]
Melting Point 79-84 °C[4][6]
Polarity Moderately polarInferred from structure

Experimental Protocol: Column Chromatography

This protocol details the purification of crude this compound using silica gel column chromatography. The procedure is divided into three main stages: optimization via Thin Layer Chromatography (TLC), column preparation and sample loading, and elution and fraction analysis.

Materials and Equipment

Table 2: Materials and Reagents

Material/ReagentGrade/Specification
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase Solvents n-Hexane (Hex), Ethyl Acetate (EtOAc)
Sample Crude this compound
Other Dichloromethane (DCM), Cotton or Glass Wool, Sand (washed)

Table 3: Equipment

Equipment
Glass chromatography column with stopcock
Collection vessels (test tubes or flasks)
TLC plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Beakers, Erlenmeyer flasks, funnels
Pipettes and bulbs
Stage 1: Mobile Phase Optimization using TLC

Achieving optimal separation requires selecting a mobile phase that provides a suitable retention factor (Rf) for the target compound. The goal is an Rf value between 0.3 and 0.4, which typically ensures good separation from impurities.[7][8]

  • Prepare a Sample Solution: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

  • Develop the Plate: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) in separate TLC chambers. Place the spotted TLC plate into one of the chambers and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Calculate Rf and Select System: Calculate the Rf value for the product spot in each solvent system. Select the system that gives the desired Rf of ~0.3-0.4.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Stage 2: Column Preparation and Sample Loading

Proper packing of the column is crucial to prevent channeling and ensure high resolution.[1] Dry loading is the recommended method for applying the sample, as it generally leads to sharper bands and better separation.[7][8]

Workflow for Column Preparation and Loading

G cluster_sample_prep Sample Preparation A Plug Column with Cotton B Add Layer of Sand (~0.5 cm) A->B C Prepare Silica Slurry in Initial Mobile Phase B->C D Pour Slurry into Column & Pack Evenly C->D E Add Protective Layer of Sand (~0.5 cm) D->E F Equilibrate Column with Mobile Phase E->F K Carefully Add Sample Powder to Column F->K G Prepare Sample (Dry Loading) H Dissolve Crude Product in DCM G->H I Add Silica Gel (3x crude weight) H->I J Evaporate Solvent to a Fine Powder I->J J->K L Gently Add Mobile Phase to Begin Elution K->L G Crude Crude Product This compound TLC TLC Analysis to Determine Optimal Eluent Crude->TLC Prep Prepare Column (Slurry Pack) & Sample (Dry Load) TLC->Prep Run Run Column Chromatography & Collect Fractions Prep->Run Monitor Monitor Fractions using TLC Run->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure Analysis Final Purity & Identity Check (e.g., NMR, MP) Pure->Analysis

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(4-formylphenyl)acrylate is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure, featuring both an acrylate and an aldehyde functional group, allows for a wide range of subsequent chemical transformations. The successful scale-up of its synthesis is crucial for ensuring a reliable and cost-effective supply for research and development as well as commercial production. These application notes provide detailed protocols for two common and effective methods for the synthesis of this compound on a larger scale: the Heck-Mizoroki reaction and the Wittig reaction.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₀O₃[1]
Molecular Weight190.20 g/mol [1]
AppearanceFaint yellow powder[1]
PurityTypically >95%[1][2]
Melting Point79-82 °C[3]
CAS Number58045-41-3[1][2]

Method 1: Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for the vinylation of aryl halides.[4] This method is widely used in industrial processes due to its efficiency and functional group tolerance.[4]

Reaction Scheme:

4-bromobenzaldehyde + Methyl acrylate → this compound

Experimental Protocol: Gram-Scale Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • 4-bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous and degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Activated carbon or silica-based palladium scavenger

Procedure:

  • Catalyst Preparation: To a dry, inert-atmosphere glovebox or a flask equipped with a reflux condenser and magnetic stir bar, add Pd(OAc)₂ (e.g., 0.5-2 mol%) and tri(o-tolyl)phosphine (e.g., 1-4 mol%).[5]

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous, degassed acetonitrile via syringe.

  • Reagent Addition: To the flask, add 4-bromobenzaldehyde (1.0 eq), methyl acrylate (1.2 eq), and triethylamine (2.0 eq).[5]

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Palladium Removal: Treat the crude product with activated carbon or a silica-based palladium scavenger to remove residual palladium.[5]

    • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[5]

    • Recrystallization: Further purification can be achieved by recrystallization.[5]

Scale-up Considerations for the Heck Reaction
ParameterConsideration
Catalyst For industrial applications, heterogeneous catalysts are being explored for easier separation and recycling.[5]
Heat Transfer The reaction is often exothermic. For larger scale reactions, ensure the reactor has adequate cooling capacity and consider controlling the rate of reagent addition.[5]
Mixing Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, affecting yield and impurity profiles. Ensure the reactor is equipped with an appropriate agitation system.[5]
Reaction Time Reactions may take longer on a larger scale due to mass and heat transfer limitations. Monitor the reaction progress closely.[5]
Purification Residual palladium is a common issue, especially for pharmaceutical applications. Effective removal methods include treatment with activated carbon, specialized scavengers, or aqueous washes with chelating agents.[5]

Method 2: Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[6][7][8] This reaction is known for its reliability and the ability to control the stereochemistry of the resulting alkene.

Reaction Scheme:

4-formylbenzaldehyde + (Triphenylphosphoranylidene)acetic acid methyl ester → this compound + Triphenylphosphine oxide

Experimental Protocol: Multi-gram Scale Synthesis

This protocol is adapted from procedures for similar Wittig reactions and may require optimization.

Materials:

  • 4-formylbenzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate (a stabilized ylide)

  • Toluene or another suitable solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-formylbenzaldehyde (1.0 eq) in toluene.

  • Reagent Addition: Add methyl (triphenylphosphoranylidene)acetate (1.05 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate out of the solution.

  • Purification:

    • Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide.

    • Concentration: Concentrate the filtrate under reduced pressure.

    • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Recrystallization: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Scale-up Considerations for the Wittig Reaction
ParameterConsideration
Ylide Stability Stabilized ylides, such as the one used in this protocol, are generally easier to handle and can be stored. Non-stabilized ylides are more reactive and are typically prepared in situ.[6]
Byproduct Removal The main byproduct is triphenylphosphine oxide, which can sometimes be challenging to remove completely. Recrystallization is often an effective method for its removal.
Stereoselectivity Stabilized ylides typically yield the (E)-alkene as the major product, which is often the desired isomer.[6]
Atom Economy The Wittig reaction has a lower atom economy compared to the Heck reaction due to the formation of a stoichiometric amount of triphenylphosphine oxide.

Method Comparison

FeatureHeck-Mizoroki ReactionWittig Reaction
Starting Materials 4-bromobenzaldehyde, methyl acrylate4-formylbenzaldehyde, methyl (triphenylphosphoranylidene)acetate
Catalyst Palladium-based (catalytic amount)None (stoichiometric reagent)
Key Byproduct Triethylammonium bromideTriphenylphosphine oxide
Advantages High atom economy, catalytic process.Generally high yields, predictable stereochemistry with stabilized ylides.
Disadvantages Potential for palladium contamination, requires inert atmosphere, can require optimization of ligands and conditions.Lower atom economy, stoichiometric amounts of phosphine reagent required, removal of phosphine oxide can be difficult.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Reactor Reactor Reagents->Reactor Solvent Solvent Solvent->Reactor Heating_Stirring Heating & Stirring Reactor->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Product Product Purification->Product

Caption: General workflow for chemical synthesis.

heck_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2X Ar-Pd(II)L₂X Oxidative_Addition->Ar-Pd(II)L2X Coordination Alkene Coordination Ar-Pd(II)L2X->Coordination Alkene_Complex Ar-Pd(II)L₂(Alkene)X Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl-Pd(II)LX Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex HPd(II)L₂X(Product) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product Product Product_Complex->Product Product Release Reductive_Elimination->Pd(0)L2 HX_Base HX + Base Reductive_Elimination->HX_Base ArX ArX ArX->Oxidative_Addition Alkene Alkene Alkene->Coordination Base Base Base->Reductive_Elimination

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions Utilizing "Methyl 3-(4-formylphenyl)acrylate" and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of "Methyl 3-(4-formylphenyl)acrylate" in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents representative protocols and data from analogous reactions involving structurally similar molecules. These protocols serve as a foundational guide for developing specific reaction conditions for "this compound".

Introduction

"this compound" is a bifunctional molecule possessing both an electron-withdrawing formyl group and a reactive acrylate moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The acrylate group can participate in Heck-type reactions, while the aryl ring, if appropriately functionalized with a halide or triflate, can undergo Suzuki, Sonogashira, and other cross-coupling reactions. Alternatively, precursors to "this compound," such as 4-halobenzaldehydes, can be utilized in cross-coupling reactions followed by olefination to yield the target compound or its derivatives.

Synthesis of this compound

A plausible synthetic route to "this compound" involves the palladium-catalyzed Heck reaction between a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde) and methyl acrylate. This reaction directly forms the carbon-carbon bond between the aromatic ring and the acrylate.

Representative Cross-Coupling Reactions and Protocols

The following sections detail representative protocols for Heck, Suzuki, and Sonogashira reactions, which are applicable to "this compound" or its precursors.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. In the context of "this compound," this reaction can be envisioned in two ways: the synthesis of the molecule itself from a 4-halobenzaldehyde and methyl acrylate, or the use of a halogenated version of "this compound" to couple with another alkene.

Representative Protocol: Heck Coupling of 4-Bromobenzaldehyde with n-Butyl Acrylate

This protocol provides a general procedure for the Heck reaction between an aryl bromide and an acrylate, which can be adapted for the synthesis of "this compound" from 4-bromobenzaldehyde and methyl acrylate.

Experimental Protocol:

  • To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), a suitable phosphine or N-heterocyclic carbene (NHC) ligand (2 mol%), the aryl bromide (1.0 mmol), the acrylate (1.5 mmol), and a base such as K₂CO₃ (2 mmol).

  • Add a solvent system, for example, a 1:1 mixture of DMF and water (6 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Heck Reactions

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)1a-f (2)K₂CO₃DMF/H₂O804>95
24-Bromobenzaldehyden-Butyl AcrylatePd(OAc)₂ (0.5)-K₂CO₃NMP140892
34-IodoanisoleMethyl AcrylatePd-1 (1.4)-K₂CO₃DMF1002097

Note: Ligand 1a-f refers to 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts. Pd-1 is [SIPr·H][Pd(η3-2-Me-allyl)Cl2]. NMP is N-Methyl-2-pyrrolidone.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. A key precursor, 4-formylphenylboronic acid, can be coupled with a variety of aryl or vinyl halides to generate complex molecules.

Representative Protocol: Suzuki Coupling of 4-Formylphenylboronic Acid with an Aryl Bromide

Experimental Protocol:

  • In a round-bottom flask, combine the aryl bromide (1 equiv.), 4-formylphenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2 equiv.).

  • Add a solvent mixture, typically toluene and water (e.g., 4:1).

  • Thoroughly degas the mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by chromatography.

Quantitative Data for a Representative Suzuki Reaction

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromopyridine2-Formylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O801875
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A 4-halo-"this compound" could be coupled with various alkynes, or a 4-halobenzaldehyde could be used as a precursor.

Representative Protocol: Sonogashira Coupling of 4-Iodobenzaldehyde with a Terminal Alkyne

Experimental Protocol:

  • To a degassed solution of the 4-iodobenzaldehyde (1 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%) and a copper(I) co-catalyst like CuI (1 mol%).[1]

  • Add an amine base, for example, triethylamine or diisopropylamine (2-3 equiv.).[1]

  • Stir the reaction at room temperature to 50 °C for 2-12 hours.

  • Monitor the reaction's progress by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for Representative Sonogashira Reactions

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodobenzaldehydePhenylacetylenePd catalyst on solid support0.1% Cu₂O-THF-DMA (9:1)8075
24-Iodobenzaldehyde3-EthynylpyridinePd catalyst on solid support0.1% Cu₂O-THF-DMA (9:1)8045

Visualizations

Diagrams of Catalytic Cycles and Experimental Workflow

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Alkene Product H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Suzuki_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Transmetalation->Ar-Pd(II)-C≡C-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation R'-C≡C-H (Base) Cu-C≡C-R' Cu-C≡C-R' Alkyne Complexation->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols: Methyl 3-(4-formylphenyl)acrylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate, also known as Methyl (E)-3-(4-formylphenyl)acrylate, is a key organic building block utilized in the synthesis of complex molecules, particularly pharmaceutical intermediates. Its structure, featuring both a reactive aldehyde group and a methyl acrylate moiety, makes it a versatile precursor for various chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of a crucial intermediate for the anticancer drug, Panobinostat.

Data Presentation

Table 1: Physicochemical Properties of (E)-Methyl 3-(4-formylphenyl)acrylate

PropertyValue
CAS Number58045-41-3
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
AppearanceOff-white to pale yellow solid
Melting Point88-92 °C
Purity≥98%

Table 2: Key Reagents and Yield for the Synthesis of a Panobinostat Intermediate

ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalent
(E)-Methyl 3-(4-formylphenyl)acrylate190.194.91 g1.0
2-Methyltryptamine174.244.5 g1.0
Sodium borohydride37.830.49 g0.5
Product (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]methyl acrylate hydrochloride 8.98 g Yield: 90.4%

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate via Heck Reaction

This protocol describes a general procedure for the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate based on the palladium-catalyzed Heck reaction between 4-bromobenzaldehyde and methyl acrylate.

Materials:

  • 4-Bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous toluene to dissolve the solids, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain (E)-Methyl 3-(4-formylphenyl)acrylate as a solid.

Protocol 2: Synthesis of Panobinostat Intermediate - (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]methyl acrylate hydrochloride

This protocol details the synthesis of a key intermediate for Panobinostat via reductive amination, as described in patent CN106674079A.[1]

Materials:

  • (E)-Methyl 3-(4-formylphenyl)acrylate

  • 2-Methyltryptamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 6N Hydrochloric acid (HCl)

  • Four-neck flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Hot air oven

Procedure:

  • In a 250 mL four-neck flask, combine 4.91 g (0.0258 mol) of (E)-Methyl 3-(4-formylphenyl)acrylate and 4.5 g (0.0258 mol) of 2-methyltryptamine.

  • Stir the mixture at 25-35°C for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add 0.49 g (0.0129 mol) of sodium borohydride solid to the flask in batches while stirring.

  • Continue stirring and monitor the reaction until the starting materials are completely consumed (e.g., by TLC).

  • Once the reaction is complete, cool the flask in an ice bath (0-5°C).

  • Slowly add 6N hydrochloric acid to the reaction solution to adjust the pH to approximately 3-4.

  • Stir the mixture at 0-5°C for 1 hour to induce crystallization.

  • Collect the resulting solid by suction filtration.

  • Wash the filter cake with a 1:1 mixture of methanol and water.

  • Dry the solid in a hot air oven at 50°C until a constant weight is achieved to yield 8.98 g of (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]methyl acrylate hydrochloride as a light-yellow solid.[1]

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_synthesis1 Synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate cluster_synthesis2 Synthesis of Panobinostat Intermediate A 4-Bromobenzaldehyde + Methyl acrylate B Heck Reaction (Pd(OAc)₂, P(o-tol)₃, Et₃N, Toluene) A->B C (E)-Methyl 3-(4-formylphenyl)acrylate B->C D (E)-Methyl 3-(4-formylphenyl)acrylate + 2-Methyltryptamine E Reductive Amination (NaBH₄, Methanol) D->E F Intermediate Product E->F G Acidification (6N HCl) F->G H (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]methyl acrylate hydrochloride G->H

Caption: Workflow for the synthesis of a Panobinostat intermediate.

Signaling Pathway of Panobinostat

Panobinostat, for which the synthesized compound is an intermediate, is a potent pan-histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Panobinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis of cancer cells. Panobinostat has been shown to affect multiple signaling pathways critical for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[2]

Panobinostat_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_pathways Affected Signaling Pathways cluster_outcome Cellular Outcome Panobinostat Panobinostat HDACs Histone Deacetylases (HDACs) Panobinostat->HDACs Inhibition AcetylatedHistones Hyperacetylated Histones Panobinostat->AcetylatedHistones Promotes JAK_STAT ↓ JAK/STAT Pathway Panobinostat->JAK_STAT PI3K_AKT ↓ PI3K/AKT/mTOR Pathway Panobinostat->PI3K_AKT MAPK ↓ MAPK Pathway Panobinostat->MAPK Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis JAK_STAT->Apoptosis PI3K_AKT->Apoptosis MAPK->CellCycleArrest

Caption: Panobinostat's mechanism of action and affected pathways.

References

Application Notes and Protocols for the Polymerization of Methyl 3-(4-formylphenyl)acrylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of Methyl 3-(4-formylphenyl)acrylate and its closely related derivatives. The resulting polymers, bearing reactive aldehyde functionalities, are of significant interest for applications in drug delivery, biomaterial engineering, and combinatorial chemistry due to the versatile reactivity of the aldehyde group for post-polymerization modifications.

Introduction

Polymers functionalized with aldehyde groups are valuable platforms for the covalent immobilization of biomolecules, drugs, and other ligands through the formation of Schiff bases and other stable linkages. This compound is a promising monomer for the synthesis of such polymers, offering a polymerizable acrylate group and a reactive aldehyde moiety. This document outlines the synthesis of the monomer and its subsequent polymerization via free-radical methods.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A related and often used monomer, 4-formylphenyl methacrylate, can be synthesized by the acylation of 4-hydroxybenzaldehyde with methacryloyl chloride[1]. A similar esterification strategy can be applied for the synthesis of this compound.

A plausible synthetic route involves the protection of the aldehyde group of 4-formylcinnamic acid, followed by esterification and subsequent deprotection. Alternatively, a direct esterification of 4-formylcinnamic acid with methanol can be performed, although care must be taken to avoid side reactions involving the aldehyde.

A related precursor, Methyl 3-(4-hydroxyphenyl)acrylate, can be synthesized from p-coumaric acid through a methylation reaction using potassium carbonate as a base and dimethyl carbonate as a methylating agent in acetone, facilitated by microwave irradiation[2]. This hydroxy-functionalized monomer can then be oxidized to yield the desired aldehyde-functionalized monomer.

Polymerization of Aldehyde-Functionalized Acrylates

The direct polymerization of monomers containing unprotected aldehyde groups via free-radical polymerization can be challenging due to potential side reactions involving the aldehyde functionality. The aldehyde group can react with radicals, leading to chain transfer or termination, which can affect the molecular weight and polydispersity of the resulting polymer[3][4].

However, successful free-radical polymerization of a closely related monomer, 4-formylphenyl methacrylate, has been reported to yield both a homopolymer and a copolymer[5][6]. This suggests that under appropriate conditions, direct polymerization of this compound is feasible.

A general strategy to circumvent potential issues with the aldehyde group is to employ a protection/deprotection strategy. The aldehyde functionality can be protected as an acetal, which is stable under polymerization conditions. Following polymerization, the acetal groups can be readily hydrolyzed to regenerate the aldehyde functionality on the polymer side chains.

Direct Free-Radical Polymerization Protocol (General)

This protocol is a generalized procedure based on the successful polymerization of related aldehyde-functionalized methacrylates. Optimization may be required for specific applications.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., Dimethylformamide (DMF), Toluene, or Dioxane)

  • Methanol (for precipitation)

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Ensure the monomer is pure and free of inhibitors. The solvent should be dried and deoxygenated prior to use.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of this compound and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Alternatively, bubble inert gas (N₂ or Ar) through the solution for at least 30 minutes.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC).

  • Termination and Precipitation: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum until a constant weight is achieved.

Copolymerization with other Monomers

This compound can be copolymerized with other vinyl monomers, such as methyl methacrylate (MMA) or styrene, to tailor the properties of the resulting polymer. The general procedure for copolymerization is similar to that of homopolymerization, with the desired molar ratio of the two monomers being added to the initial reaction mixture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected polymer characteristics based on the polymerization of analogous acrylate and methacrylate monomers. Specific values for poly(this compound) will need to be determined experimentally.

Table 1: Typical Free-Radical Homopolymerization Conditions

ParameterValue
MonomerThis compound
InitiatorAIBN or BPO (0.1 - 1.0 mol%)
SolventDMF, Toluene, Dioxane
Monomer Concentration10 - 50 wt%
Temperature60 - 80 °C
Reaction Time4 - 24 hours
AtmosphereInert (Nitrogen or Argon)

Table 2: Expected Polymer Characteristics

PropertyExpected Range
AppearanceWhite to off-white powder
SolubilitySoluble in polar organic solvents (e.g., DMF, THF, Chloroform)
Molecular Weight (Mn)10,000 - 100,000 g/mol (dependent on conditions)
Polydispersity Index (PDI)1.5 - 2.5 (for conventional free-radical polymerization)
Glass Transition Temp. (Tg)To be determined experimentally

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of aldehyde-functionalized polymers.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Post-Polymerization Modification Precursors 4-Formylcinnamic Acid or p-Coumaric Acid Esterification Esterification/ Oxidation Precursors->Esterification Monomer This compound Esterification->Monomer Monomer_poly Monomer Polymerization_step Free-Radical Polymerization Monomer_poly->Polymerization_step Initiator Initiator (AIBN/BPO) Initiator->Polymerization_step Solvent Solvent Solvent->Polymerization_step Polymer Poly(this compound) Polymerization_step->Polymer Polymer_app Aldehyde-Functionalized Polymer Conjugation Schiff Base Formation Polymer_app->Conjugation Biomolecule Drug, Peptide, Antibody Biomolecule->Conjugation Bio_conjugate Bioconjugate for Drug Delivery Conjugation->Bio_conjugate

Caption: Experimental workflow from monomer synthesis to bioconjugation.

signaling_pathway Monomer Aldehyde-Functional Monomer (this compound) Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Protection Protection of Aldehyde (Acetal) Monomer->Protection Polymer Polymer with Pendant Aldehyde Groups Polymerization->Polymer PostMod Post-Polymerization Modification Polymer->PostMod ProtectedMonomer Protected Monomer Protection->ProtectedMonomer ProtectedPolymerization Polymerization ProtectedMonomer->ProtectedPolymerization ProtectedPolymer Protected Polymer ProtectedPolymerization->ProtectedPolymer Deprotection Deprotection (Hydrolysis) ProtectedPolymer->Deprotection Deprotection->Polymer FunctionalPolymer Functionalized Polymer (e.g., for Drug Delivery) PostMod->FunctionalPolymer

Caption: Synthetic pathways for aldehyde-functionalized polymers.

Applications in Drug Development

The pendant aldehyde groups on the polymer backbone are readily available for reaction with primary amines, hydrazides, and aminooxy groups to form imines, hydrazones, and oximes, respectively. These chemistries are widely used for the bioconjugation of therapeutic molecules.

  • Drug Targeting: Antibodies or other targeting ligands can be conjugated to the polymer to direct the drug carrier to specific cells or tissues.

  • Controlled Release: Drugs can be attached to the polymer via linkages that are stable in circulation but cleavable under specific physiological conditions (e.g., acidic pH in tumors or endosomes).

  • Hydrogel Formation: The aldehyde groups can react with multifunctional crosslinkers to form hydrogels for encapsulating drugs or cells for sustained release applications.

Conclusion

The polymerization of this compound and its derivatives provides a versatile platform for the creation of functional polymers with broad applications in the fields of materials science and drug development. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in these areas. Further optimization of reaction conditions will enable the synthesis of well-defined polymers with tailored properties for specific applications.

References

Application Notes and Protocols for Methyl 3-(4-formylphenyl)acrylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate is an organic compound featuring an α,β-unsaturated ester functionality, which structurally classifies it as a Michael acceptor.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to form covalent bonds with nucleophilic residues in biological targets.[2] The presence of both a reactive aldehyde and a Michael acceptor system in one molecule makes this compound a versatile scaffold for the synthesis of novel bioactive compounds.[3] While specific detailed studies on this compound as a Michael acceptor are limited, its reactivity can be inferred from the extensive research on structurally related cinnamaldehyde and acrylate derivatives.[4][5] These related compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, often attributed to their ability to act as Michael acceptors.[4][6]

Theoretical Framework: The Michael Addition Reaction

The core reactivity of this compound as a Michael acceptor lies in its conjugated system, where a carbon-carbon double bond is activated by the adjacent electron-withdrawing methyl ester group. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. This process, known as the Michael addition or conjugate addition, results in the formation of a new carbon-nucleophile bond.

Common nucleophiles (Michael donors) that can react with this compound include:

  • Thiols: Cysteine residues in proteins are particularly reactive.

  • Amines: Primary and secondary amines, including lysine residues in proteins.

  • Enolates: Carbon nucleophiles derived from ketones, esters, and other carbonyl compounds.

  • Other soft nucleophiles: Such as phosphines and certain heterocycles.

The aldehyde group on the phenyl ring provides an additional site for chemical modification, allowing for the generation of diverse chemical libraries from this single precursor.

Potential Applications in Drug Development

The Michael acceptor moiety is a key feature in the design of covalent inhibitors, which can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with non-covalent binders.[2] Derivatives of cinnamaldehyde, which share the α,β-unsaturated carbonyl system, have been extensively studied for their therapeutic potential.[4][5]

Table 1: Potential Therapeutic Applications of Michael Acceptors based on Structurally Related Compounds

Therapeutic AreaRationale and Examples from Related Compounds
Anticancer Cinnamaldehyde and its derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5] The Michael acceptor functionality is believed to be crucial for their mechanism of action, which can involve the covalent modification of key proteins in cancer signaling pathways.
Anti-inflammatory The α,β-unsaturated carbonyl group can react with cysteine residues in proteins involved in the inflammatory response, such as Keap1, leading to the activation of the Nrf2 antioxidant pathway. Cinnamaldehyde analogues have shown anti-inflammatory properties.[4]
Antibacterial Cinnamaldehyde and its derivatives exhibit antibacterial activity against a range of pathogens.[6] The proposed mechanism involves the disruption of bacterial cell membranes and the inhibition of essential enzymes through covalent modification.
Covalent Inhibitors The acrylate moiety can act as a "warhead" to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition.[7][8] This strategy has been successfully employed in the development of targeted therapies.

General Experimental Protocol for Michael Addition with this compound

This protocol provides a general procedure for the Michael addition of a thiol nucleophile to this compound. The reaction conditions can be optimized for different nucleophiles.

Materials:

  • This compound

  • Thiol nucleophile (e.g., benzyl thiol)

  • Base catalyst (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Argon or Nitrogen for inert atmosphere

  • Magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Syringes for liquid transfer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., dichloromethane).

  • Add the thiol nucleophile (1.1 eq) to the solution via syringe.

  • Add the base catalyst (e.g., triethylamine, 0.1-1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

Michael_Addition_Mechanism Reactant1 This compound Intermediate Enolate Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Nucleophile (Nu-H) Product Michael Adduct Intermediate->Product Protonation

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow A 1. Reaction Setup - Add this compound to solvent - Inert atmosphere B 2. Addition of Reagents - Add nucleophile - Add base catalyst A->B Step 1-2 C 3. Reaction Monitoring - Stir at room temperature - Monitor by TLC B->C Step 2-3 D 4. Workup - Quench reaction - Extraction and washing C->D Step 3-4 E 5. Purification - Dry and concentrate - Column chromatography D->E Step 4-5 F 6. Characterization - NMR, Mass Spec, IR E->F Step 5-6

Caption: Generalized experimental workflow for Michael addition.

Biological_Activity_Logic cluster_compound This compound cluster_interaction Biological Interaction cluster_effect Biological Effect cluster_outcome Therapeutic Outcome Compound α,β-Unsaturated Ester (Michael Acceptor) Interaction Covalent Bond Formation with Nucleophilic Residue (e.g., Cysteine) Compound->Interaction Reacts with Effect Modulation of Protein Function (e.g., Enzyme Inhibition) Interaction->Effect Leads to Outcome Potential Therapeutic Effect (e.g., Anticancer, Anti-inflammatory) Effect->Outcome Results in

Caption: Logic diagram for potential biological activity.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of "Methyl 3-(4-formylphenyl)acrylate" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of "Methyl 3-(4-formylphenyl)acrylate" and its analogs using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2][3][4] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid generation of compound libraries for screening and lead optimization.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture leads to a rapid and uniform temperature increase, which can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[1][2] This technology is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is a powerful method for the formation of carbon-carbon bonds.

The synthesis of "this compound" analogs, which are derivatives of cinnamic acid, can be efficiently achieved through the palladium-catalyzed Heck coupling of an appropriate aryl halide with methyl acrylate. These compounds are of interest in drug discovery due to the diverse biological activities associated with cinnamaldehyde and its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Experimental Protocols

General Protocol for Microwave-Assisted Heck Coupling Reaction

This protocol describes the synthesis of "this compound" from 4-bromobenzaldehyde and methyl acrylate. This method can be adapted for the synthesis of various analogs by substituting the starting aryl halide.

Materials:

  • 4-Bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (bmimPF₆)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02-0.05 mmol), and a suitable base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).

  • Add the solvent of choice, for instance, acetonitrile (5 mL) or an ionic liquid (e.g., bmimPF₆, 3.0 g).

  • Add methyl acrylate (1.2-2.0 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150-180°C for 5-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If a volatile solvent like acetonitrile was used, it can be removed under reduced pressure. If an ionic liquid was used, the product can be extracted with a suitable organic solvent such as diethyl ether.

  • The crude product is then purified by column chromatography on silica gel to afford the pure "this compound".

Quantitative Data Summary

The following table summarizes representative quantitative data for the microwave-assisted synthesis of various cinnamate analogs, demonstrating the efficiency of this methodology.

EntryAryl HalideOlefinCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-IodobenzaldehydeMethyl AcrylatePd(OAc)₂ (2)Et₃NMeCN170582
24-BromobenzaldehydeButyl AcrylatePdCl₂ (5)Et₃NbmimPF₆18020>95
34-BromoanisoleMethyl AcrylatePd(OAc)₂ (0.05)AluminaNone300W20High
44-IodoanisoleEthyl AcrylatePd₀.₁Cu₀.₉Co₂O₄ (4)K₂CO₃EtOH805>95
53-BromopyridineMethyl AcrylatePd(OAc)₂ (3)Et₃NDMF1501088

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Catalyst, Base solvent Add Solvent and Olefin to Microwave Vial reagents->solvent seal Seal Vial solvent->seal microwave Irradiate in Microwave Reactor seal->microwave cool Cool to Room Temperature microwave->cool extract Extract Product or Remove Solvent cool->extract purify Purify by Column Chromatography extract->purify product product purify->product Pure Product

Caption: General workflow for the microwave-assisted synthesis of "this compound" analogs.

Putative Signaling Pathway Inhibition by Cinnamaldehyde Analogs

Cinnamaldehyde and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in regulating the expression of pro-inflammatory genes.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 3-(4-formylphenyl)acrylate, particularly concerning low reaction yields.

Troubleshooting Guide

This guide addresses common issues that may lead to low yields in the synthesis of this compound via the Mizoroki-Heck reaction.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive Palladium Catalyst: The Pd(0) catalyst is prone to deactivation through oxidation or aggregation into palladium black.[1]- Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1] - Use fresh, high-quality palladium precursors and ligands. - Consider using a pre-catalyst or activators to ensure the generation of the active Pd(0) species.
Poor Quality of Starting Materials: Impurities in 4-halobenzaldehyde or methyl acrylate can poison the catalyst.- Purify starting materials before use. 4-halobenzaldehyde can be recrystallized, and methyl acrylate can be distilled.
Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or catalyst decomposition. The typical range for Heck reactions is 80-140°C.- Optimize the reaction temperature. Start with a moderate temperature (e.g., 100°C) and adjust as needed based on reaction monitoring (e.g., TLC or GC-MS).
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction efficiency.[2]- Screen different bases such as triethylamine (Et3N), potassium carbonate (K2CO3), or sodium acetate (NaOAc).[3] - Common solvents for Heck reactions include DMF, DMAc, acetonitrile, and toluene. The polarity of the solvent can influence the reaction rate.[4]
Formation of Significant Byproducts Debromination/Deiodination of Aryl Halide: This side reaction can be promoted by high temperatures and certain bases, leading to the formation of benzaldehyde.- Lower the reaction temperature. - Use a milder base (e.g., NaOAc instead of K2CO3).
Dimerization or Polymerization of Methyl Acrylate: This is more likely at higher concentrations and temperatures.- Use a moderate excess of methyl acrylate (e.g., 1.2-1.5 equivalents). - Ensure the reaction temperature is not excessively high.
Formation of Regioisomers: While the trans-isomer is generally favored, formation of the cis-isomer or other regioisomers can occur.[5]- The choice of ligand can influence stereoselectivity. Phosphine ligands are commonly used to control the regioselectivity of the migratory insertion step.[3]
Difficulty in Product Purification Residual Palladium Catalyst: Traces of palladium in the final product can be difficult to remove.- After the reaction, treat the mixture with activated carbon or silica-based palladium scavengers. - An acidic wash of the organic extract can also help in removing residual palladium.
Separation from Starting Materials or Byproducts: Close-running spots on TLC can make purification by column chromatography challenging.- Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization of the crude product can be an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Palladium-catalyzed Mizoroki-Heck reaction.[2] This reaction couples an aryl halide (typically 4-bromobenzaldehyde or 4-iodobenzaldehyde) with methyl acrylate in the presence of a palladium catalyst and a base.[6][7] It generally offers good yields and high stereoselectivity for the desired trans-isomer.

Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is likely palladium black, which is aggregated and inactive Pd(0) species.[1] Its formation is a common cause of low yields. To prevent this, ensure your reaction is conducted under an inert atmosphere, use stabilizing ligands (e.g., phosphine ligands), and avoid excessively high temperatures.

Q3: Can the aldehyde functional group in 4-formylphenyl bromide interfere with the Heck reaction?

While aldehydes are generally tolerated in Heck reactions, they can sometimes undergo side reactions, such as decarbonylation at very high temperatures or reactions with the base if it is a primary or secondary amine. However, under typical Heck conditions with tertiary amine or inorganic bases, the formyl group is usually stable.

Q4: How critical is the choice of the phosphine ligand?

The choice of ligand is crucial as it stabilizes the palladium catalyst and influences both the reactivity and selectivity of the reaction.[6] Bulky, electron-rich phosphine ligands are often used for less reactive aryl chlorides and bromides. The ratio of ligand to palladium can also affect the reaction outcome; high ratios can sometimes inhibit the reaction.[8]

Q5: Is the Wittig reaction a viable alternative for this synthesis?

Yes, the Wittig reaction is an excellent alternative.[9] It involves the reaction of terephthalaldehyde with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.[9][10] This method is particularly useful for forming α,β-unsaturated esters. A one-pot aqueous procedure can also be employed.[10]

Data Presentation

The following table summarizes representative yields for the Mizoroki-Heck synthesis of this compound under various conditions, based on typical outcomes for similar reactions.

Aryl Halide Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
4-BromobenzaldehydePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001275
4-IodobenzaldehydePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc110888
4-BromobenzaldehydePd₂(dba)₃ (1)P(t-Bu)₃ (4)NaOAc (2.5)Acetonitrile901682
4-IodobenzaldehydePdCl₂(PPh₃)₂ (2)NoneEt₃N (2)Toluene1201085

Experimental Protocols

Method 1: Mizoroki-Heck Reaction

This protocol describes a general procedure for the synthesis of this compound via a Mizoroki-Heck reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Add triethylamine (2.0 eq) and methyl acrylate (1.2 eq) to the flask.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Method 2: Wittig Reaction (Alternative)

This protocol provides an alternative synthesis using the Wittig reaction.

Materials:

  • Terephthalaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask, add terephthalaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.05 eq).

  • Add anhydrous DCM and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and any unreacted starting material.

Visualizations

Mizoroki-Heck Reaction Pathway

Mizoroki_Heck_Reaction A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Aryl Palladium Complex) B->C D Olefin Coordination C->D E [Ar-Pd(II)-X(L2)(Olefin)] (π-Complex) D->E F Migratory Insertion E->F G R-CH-CH-Pd(II)-X(L2) (σ-Alkyl Palladium Complex) F->G H β-Hydride Elimination G->H I Product (this compound) H->I J H-Pd(II)-X(L2) H->J K Reductive Elimination (with Base) J->K K->A Start 4-Halobenzaldehyde + Methyl Acrylate Start->B

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity - Fresh Pd source? - Inert atmosphere? Start->Check_Catalyst Catalyst_OK Yes Check_Catalyst->Catalyst_OK   Catalyst_Not_OK No Check_Catalyst->Catalyst_Not_OK   Check_Reagents Check Reagent Purity - Purify starting materials? Catalyst_OK->Check_Reagents Replace_Catalyst Replace Catalyst/ Re-run under Inert Gas Catalyst_Not_OK->Replace_Catalyst Replace_Catalyst->Start Re-evaluate Reagents_OK Yes Check_Reagents->Reagents_OK   Reagents_Not_OK No Check_Reagents->Reagents_Not_OK   Optimize_Conditions Optimize Reaction Conditions - Temperature screen - Base/Solvent screen Reagents_OK->Optimize_Conditions Purify_Reagents Purify Reagents and Repeat Reagents_Not_OK->Purify_Reagents Purify_Reagents->Start Re-evaluate Success Yield Improved Optimize_Conditions->Success

Caption: A stepwise guide to troubleshooting low yield.

References

Technical Support Center: Synthesis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(4-formylphenyl)acrylate. The following sections address common side reactions and provide detailed experimental protocols to help optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with methyl acrylate. This reaction offers a direct route to forming the desired carbon-carbon bond.

Q2: My Heck reaction is not working or giving very low yields. What are the common causes?

A2: Low or no yield in a Heck reaction can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) catalyst may not be forming or could be decomposing. Ensure your palladium source is of high quality and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the base can poison the catalyst. Use pure, anhydrous reagents and solvents.

  • Inappropriate Reaction Temperature: The temperature may be too low for the oxidative addition to occur or so high that it causes catalyst decomposition. A typical range for this reaction is 80-140°C.

  • Incorrect Choice of Base or Ligand: The base and ligand play crucial roles in the catalytic cycle. Triethylamine or potassium carbonate are common bases, and phosphine-based ligands like triphenylphosphine are often used. The choice can significantly impact the reaction's success.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

A3: Several side reactions can occur during the synthesis of this compound. Common byproducts include:

  • Double Heck Addition Product: Where a second molecule of 4-bromobenzaldehyde reacts with the product.

  • Debrominated Starting Material: 4-bromobenzaldehyde is reduced to benzaldehyde.

  • Methyl Acrylate Dimerization/Polymerization: Especially at higher temperatures and concentrations.

  • cis-Isomer of the Product: While the trans-isomer is thermodynamically favored, some cis-isomer can form.

  • Deformylated Products: In some cases, the formyl group can be lost from the aromatic ring.

Q4: How can I purify the final product and remove the side products?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to separate the desired product from unreacted starting materials and the various side products. Recrystallization can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Inactive or decomposed palladium catalyst.Ensure the reaction is performed under a strict inert atmosphere. Use a fresh palladium source and consider a pre-catalyst.
Impure reagents or solvents.Use freshly purified starting materials and anhydrous, degassed solvents.
Suboptimal reaction temperature.Optimize the temperature. Start at a lower temperature (e.g., 80°C) and gradually increase if the reaction is slow.
Incorrect base or ligand selection.Screen different bases (e.g., triethylamine, potassium carbonate) and phosphine ligands to find the optimal combination for your system.
Formation of Double Heck Addition Product High concentration of 4-bromobenzaldehyde relative to methyl acrylate.Use a slight excess of methyl acrylate (e.g., 1.2 to 1.5 equivalents).
Prolonged reaction time at high temperature.Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Presence of Debrominated Byproduct (Benzaldehyde) High reaction temperatures and certain bases.Lower the reaction temperature and consider using a milder base.
Polymerization of Methyl Acrylate High reaction temperature and high concentration of methyl acrylate.Control the reaction temperature carefully and add the methyl acrylate slowly to the reaction mixture.
Formation of cis-Isomer Reversibility of the β-hydride elimination step in the Heck mechanism.The trans-isomer is generally the major product. Purification by column chromatography can usually separate the isomers.
Observation of Deformylated Products This is a less common but reported side reaction in similar systems.This may be promoted by certain catalysts or reaction conditions. If observed, screening different palladium catalysts and ligands may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck Reaction

This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 4-bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add 4-bromobenzaldehyde (1.0 eq), methyl acrylate (1.2 eq), and the base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Pathways

The following diagram illustrates the main reaction pathway for the synthesis of this compound via the Heck reaction and highlights the formation of key side products.

Heck_Reaction_Side_Products cluster_acrylate Start 4-Bromobenzaldehyde + Methyl Acrylate Main_Product This compound (Desired Product) Start->Main_Product Heck Reaction (Pd Catalyst, Base) Debromination Benzaldehyde (Debromination) Start->Debromination Side Reaction Deformylation Deformylated Byproduct Start->Deformylation Side Reaction Double_Addition Double Heck Addition Product Main_Product->Double_Addition Further Reaction Isomerization cis-Isomer of Product Main_Product->Isomerization Isomerization Polymerization Poly(methyl acrylate) Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Polymerization Self-Reaction

Caption: Main reaction and side reactions in the synthesis of this compound.

Optimizing catalyst loading for "Methyl 3-(4-formylphenyl)acrylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(4-formylphenyl)acrylate, with a focus on optimizing catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Heck-Mizoroki reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Palladium(0) catalyst is susceptible to oxidation.Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents before use.
Catalyst Decomposition: High temperatures can cause the palladium catalyst to agglomerate into inactive palladium black.Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition. A typical range for Heck reactions is 80-140°C. Consider lowering the temperature to improve catalyst stability.
Inappropriate Catalyst Loading: Both too low and too high catalyst loading can be detrimental.Start with a catalyst loading of 0.5-2 mol% of the palladium source (e.g., Pd(OAc)₂). If the reaction is slow or incomplete, a slight increase may be beneficial. However, excessively high loading can promote side reactions and catalyst agglomeration.
Poor Quality Reagents: Impurities in the aryl halide (4-bromobenzaldehyde) or methyl acrylate can poison the catalyst.Ensure all starting materials are pure and dry.
Insufficient Base: The base is required to neutralize the hydrohalic acid (HBr) formed during the reaction.Use at least a stoichiometric amount of base (e.g., triethylamine, potassium carbonate), and often a slight excess (1.5-2.5 equivalents) is beneficial.
Formation of Black Precipitate (Palladium Black) Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent agglomeration of the Pd(0) catalyst.Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
High Reaction Temperature: Excessive heat can accelerate the decomposition of the catalyst.Lower the reaction temperature. Optimization studies may be necessary to find the ideal balance between reaction rate and catalyst stability.[1]
Inadequate Ligand Stabilization: The phosphine ligand may not be effectively stabilizing the palladium nanoparticles, leading to agglomeration.Consider using bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine or Buchwald-type ligands, which are known to stabilize palladium catalysts.[2]
Formation of Side Products Homocoupling of Aryl Halide: This side reaction can occur, especially at higher temperatures.Optimizing reaction conditions, such as lowering the temperature, can help to suppress this pathway.
Isomerization of the Acrylate Double Bond: The palladium-hydride intermediate can promote the isomerization of the double bond in the product.Minimize reaction time and temperature to reduce post-reaction isomerization. The Heck reaction generally favors the formation of the trans (E) isomer.
Debromination of 4-bromobenzaldehyde: This can be promoted by high temperatures and certain bases.Lowering the reaction temperature and using a milder base can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

A1: For laboratory-scale synthesis, a typical starting point for the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) loading is between 0.1 and 2 mol%.[1] For optimization, it is advisable to screen a range of concentrations. Lowering catalyst loading can be economically and environmentally advantageous, especially for large-scale production.

Q2: How do I choose the right palladium catalyst and ligand?

A2: Common palladium sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and various palladium pre-catalysts. The choice of ligand is crucial for a successful Heck reaction. Electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald-type ligands, are often effective in promoting the reaction and stabilizing the catalyst. For industrial applications, heterogeneous catalysts are also being explored for easier separation and recycling.

Q3: What are the optimal reaction conditions for this synthesis?

A3: Optimal conditions can vary, but a typical starting point for the Heck reaction of 4-bromobenzaldehyde and methyl acrylate would be:

  • Palladium Source: Pd(OAc)₂ (0.5-2 mol%)

  • Ligand: Tri(o-tolyl)phosphine (1-4 mol%)

  • Base: Triethylamine (1.5-2.5 equivalents) or Potassium Carbonate (2 equivalents)

  • Solvent: Acetonitrile or DMF

  • Temperature: 80-120 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Q4: My reaction mixture turns black and the reaction stalls. What is happening?

A4: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black.[1] This is often caused by the presence of oxygen, excessively high reaction temperatures, or inadequate stabilization of the catalyst by the ligand. To resolve this, ensure your reaction is performed under a strictly inert atmosphere, consider lowering the reaction temperature, and ensure you are using an appropriate and sufficient amount of a stabilizing ligand.

Q5: How can I improve the stereoselectivity of the reaction?

A5: The Heck reaction generally favors the formation of the more stable trans (E) isomer due to steric factors in the β-hydride elimination step. If you are observing a significant amount of the cis (Z) isomer, it could be due to isomerization of the product after its formation. To minimize this, try to reduce the reaction time and temperature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the Heck reaction of 4-bromobenzaldehyde with an activated alkene and serves as a general guideline.[1]

Materials:

  • 4-bromobenzaldehyde

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromobenzaldehyde (1.0 equivalent), Palladium(II) acetate (0.01 equivalents, 1 mol%), and tri(o-tolyl)phosphine (0.02 equivalents, 2 mol%).

  • Add anhydrous, degassed DMF or acetonitrile via syringe.

  • Add methyl acrylate (1.2 equivalents) and triethylamine (2.0 equivalents) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield (Illustrative)

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂/P(o-tol)₃2.010012>95
2Pd(OAc)₂/P(o-tol)₃1.01001892
3Pd(OAc)₂/P(o-tol)₃0.51202489
4Pd(OAc)₂/P(o-tol)₃0.11202475

Note: This table is illustrative and based on general principles of Heck reaction optimization. Actual results may vary depending on specific reaction conditions.

Visualizations

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)X Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)L₂X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product (Substituted Alkene) PdII_Hydride H-Pd(II)L₂X Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺ X⁻

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add 4-Bromobenzaldehyde, Pd(OAc)₂, Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent add_acrylate Add Methyl Acrylate and Base solvent->add_acrylate heat Heat to 80-100 °C with Stirring add_acrylate->heat monitor Monitor by TLC/GC heat->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Obtain Pure Product purify->product

References

"Methyl 3-(4-formylphenyl)acrylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 3-(4-formylphenyl)acrylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing systematic approaches to identify and resolve them.

Issue 1: Low yield after column chromatography.

  • Question: I am experiencing a significant loss of product during column chromatography. What are the potential causes and how can I mitigate this?

  • Answer: Low recovery from column chromatography can stem from several factors. Firstly, the compound may be adsorbing irreversibly to the silica gel, which can be an issue for polar compounds. To address this, consider deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your eluent system. Secondly, the compound might be unstable on silica gel. Acrylates can be susceptible to polymerization, and aldehydes can undergo oxidation.[1] To minimize degradation, it is advisable to run the column quickly and avoid prolonged exposure of the compound to the stationary phase. Using freshly distilled solvents and keeping the column cool can also help. Finally, ensure you are using an appropriate solvent system that provides good separation and elution of your product. A good starting point for eluent selection is a hexane/ethyl acetate mixture, gradually increasing the polarity.

Issue 2: Product appears to be degrading on the column.

  • Question: My collected fractions show signs of decomposition (e.g., streaking on TLC, discoloration). What is causing this and what are the solutions?

  • Answer: Degradation of this compound on a silica gel column is a common challenge. The aldehyde functional group can be sensitive to the acidic nature of silica gel, potentially leading to side reactions. The acrylate group can also be prone to polymerization, especially in the presence of light or heat.

    Solutions:

    • Neutralize the Silica: Use silica gel that has been neutralized by washing with a base like triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or florisil.

    • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with optimal solvent conditions.

    • Work in Dim Light: Protect the compound from light to reduce the risk of light-induced polymerization of the acrylate moiety.

    • Add Inhibitors: A small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can be added to the crude mixture before purification to prevent polymerization.

Issue 3: Difficulty in removing a persistent impurity.

  • Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?

  • Answer: When an impurity co-elutes with your product, it indicates that they have very similar polarities. In such cases, optimizing your chromatographic conditions or employing an alternative purification technique is necessary.

    Troubleshooting Steps:

    • Optimize TLC: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation between your product and the impurity. A solvent system that provides a clear separation on TLC will likely work well for column chromatography.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica to alumina or a reverse-phase C18 column) can alter the elution order and enable separation.

    • Recrystallization: If the product is a solid, recrystallization is an excellent alternative or complementary purification step.[2][3] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

    • Chemical Treatment: If the impurity is a known byproduct of the synthesis, consider a chemical treatment to convert it into a more easily separable compound. For instance, if the impurity is an unreacted starting material, a specific reagent might be used to react with it selectively.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect during the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route employed. For common olefination reactions, you might encounter the following:

ImpurityPotential Source
4-Bromobenzaldehyde or 4-IodobenzaldehydeUnreacted starting material in a Heck coupling reaction.
Triphenylphosphine oxideByproduct of a Wittig reaction.[4][5]
Diethyl phosphonateByproduct of a Horner-Wadsworth-Emmons reaction.[5][6][7]
Starting aldehyde/phosphonate ylideUnreacted starting materials in olefination reactions.[4][8]
Polymerized productSpontaneous polymerization of the acrylate.[1]
Over-reduction or oxidation productsIf the aldehyde is subjected to further reactions.

Q2: Can you provide a general protocol for the column chromatography of this compound?

A2: The following is a general starting protocol that should be optimized based on your specific crude mixture.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q3: What is a good recrystallization solvent system for this compound?

A3: Since this compound is a solid with moderate polarity, a mixed solvent system is often effective for recrystallization. A good starting point would be a mixture of a non-polar solvent in which the compound is sparingly soluble at room temperature (like hexane or heptane) and a more polar solvent in which it is readily soluble (like ethyl acetate or acetone).

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Insolubilization: While the solution is still hot, slowly add a non-polar solvent in which the product is insoluble (e.g., hexane) until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-polar solvent, and dry them under vacuum.

Visual Guides

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound TLC_Analysis Initial TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Primary Method Recrystallization Recrystallization TLC_Analysis->Recrystallization If Solid & Impurities Differ in Solubility Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If Impure Purity_Check->Recrystallization If Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impurity_Present Impurity Present? Start->Impurity_Present Degradation Product Degradation? Start->Degradation Optimize_Eluent Optimize Eluent Low_Yield->Optimize_Eluent Yes Change_Stationary_Phase Change Stationary Phase Low_Yield->Change_Stationary_Phase Yes Impurity_Present->Optimize_Eluent Yes Recrystallize Recrystallize Impurity_Present->Recrystallize Yes Neutralize_Silica Neutralize Silica Degradation->Neutralize_Silica Yes Add_Inhibitor Add Inhibitor Degradation->Add_Inhibitor Yes

Caption: Troubleshooting logic for common purification issues.

References

Preventing polymerization of "Methyl 3-(4-formylphenyl)acrylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Methyl 3-(4-formylphenyl)acrylate during storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the storage and stability of this compound.

Q1: I observed a white precipitate or solidification in my sample of this compound upon storage. What is happening?

A1: The formation of a solid or precipitate in your sample is a strong indication of polymerization. This compound, being an acrylate, is susceptible to self-polymerization, especially under improper storage conditions. The presence of any acid, including oxidation products of the aldehyde group, can significantly accelerate this process.

Q2: My sample has developed a yellowish tint over time. Is this related to polymerization?

A2: While a color change can be associated with degradation, it is more likely related to the oxidation of the aromatic aldehyde group. This degradation can, in turn, produce acidic impurities that may catalyze polymerization. It is crucial to address both degradation and polymerization for long-term stability.

Q3: I suspect my material has started to polymerize. How can I confirm this?

A3: You can perform a simple solubility test. Pure this compound should be soluble in appropriate organic solvents. If you observe insoluble material, it is likely the polymerized form. For a more definitive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify changes in the chemical structure, specifically the disappearance of the vinyl protons of the acrylate group.

Q4: What are the immediate steps I should take if I detect polymerization?

A4: If you detect polymerization, it is recommended to quarantine the affected batch to prevent any potential contamination of other samples. Do not attempt to use the polymerized material in your experiments as its chemical properties will have changed significantly. Dispose of the material according to your institution's hazardous waste disposal guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dark, and dry place.[1] One supplier recommends storage under an inert atmosphere at 2-8°C.[2] It is also advisable to keep the container tightly closed to prevent exposure to moisture and oxygen, which can affect inhibitor efficacy.[1]

Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A2: Yes, using a polymerization inhibitor is highly recommended for storing acrylates.[3] Common inhibitors for acrylates include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and phenothiazine (PTZ).[4][5] The effectiveness of inhibitors like MEHQ is enhanced by the presence of dissolved oxygen.[4] For aromatic aldehydes, antioxidants such as butylated hydroxytoluene (BHT) are often used to prevent oxidation.[6][7] A combination of an acrylate polymerization inhibitor and an antioxidant for the aldehyde group would be ideal.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures can accelerate both the rate of polymerization and the degradation of the aldehyde functional group.[8] Storing the compound at refrigerated temperatures (2-8°C) is recommended.[2] However, it is important to note that for some aliphatic aldehydes, very low temperatures can surprisingly accelerate the formation of non-odorous trimers, a form of polymerization.[9] While this is less likely for an aromatic acrylate, monitoring for any physical changes upon cooling is prudent.

Q4: Can exposure to light affect the stability of the compound?

A4: Yes, similar to many organic compounds, exposure to light, particularly UV light, can promote the formation of free radicals, which can initiate polymerization and degradation.[10][11][12] Therefore, it is crucial to store this compound in an opaque or amber-colored container to protect it from light.

Q5: How should I handle the compound to ensure its stability during experimental use?

A5: When handling the compound, it's best to work quickly and efficiently to minimize its exposure to ambient conditions. If the compound is stored under an inert atmosphere, use appropriate techniques to maintain this environment while aliquoting. Always ensure the container is tightly sealed after use.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[2]Slows down polymerization and degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the aldehyde group.
Light Exposure Store in the dark (amber vial)Prevents light-induced degradation and polymerization.[10][11][12]
Container Tightly sealed container[1]Prevents exposure to moisture and oxygen.
Inhibitors MEHQ (100-200 ppm) + BHT (100-200 ppm)MEHQ inhibits acrylate polymerization, while BHT prevents aldehyde oxidation.[4][5][6]

Experimental Protocols

Protocol: Visual Inspection and Solubility Test for Polymer Detection

Objective: To qualitatively assess if polymerization has occurred in a stored sample of this compound.

Materials:

  • Sample of this compound

  • Spatula

  • Small glass vial or test tube

  • Appropriate solvent (e.g., Dichloromethane or Acetone)

  • Vortex mixer (optional)

Procedure:

  • Visual Inspection: Carefully observe the physical state of the stored sample. Note any presence of solid precipitates, increased viscosity, or a gel-like consistency.

  • Sample Preparation: Using a clean spatula, transfer a small amount (approximately 10 mg) of the sample into a clean glass vial.

  • Solvent Addition: Add approximately 1 mL of the chosen solvent to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex it for 30-60 seconds to facilitate dissolution.

  • Observation: Observe the solution against a bright background. The presence of any undissolved solid material or cloudiness indicates the presence of a polymer. A pure, unpolymerized sample should form a clear solution.

  • Documentation: Record your observations. If polymerization is suspected, the batch should be flagged for further analysis or disposal.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Observe Sample issue Solid Precipitate / Increased Viscosity? start->issue confirm_polymer Perform Solubility Test issue->confirm_polymer Yes no_polymer Sample is Usable issue->no_polymer No polymer_present Insoluble Material Present? confirm_polymer->polymer_present quarantine Quarantine and Dispose of Batch polymer_present->quarantine Yes polymer_present->no_polymer No check_storage Review Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection - Inhibitor Presence quarantine->check_storage no_polymer->check_storage implement_changes Implement Correct Storage Protocols check_storage->implement_changes end Continue Monitoring implement_changes->end

Caption: Troubleshooting workflow for identifying and addressing polymerization.

PolymerizationPathway Potential Polymerization of this compound monomer This compound O=CH-C6H4-CH=CH-COOCH3 radical Radical Formation monomer->radical Initiation propagation Propagation (Chain Growth) monomer->propagation initiator Initiator (e.g., Light, Heat, Impurities) initiator->radical radical->propagation Reacts with monomer termination Termination radical->termination polymer Poly(this compound) ...-[CH(C6H4CHO)-CH(COOCH3)]n-... propagation->polymer inhibitor Inhibitor (e.g., MEHQ) inhibitor->radical Scavenges radicals

Caption: Simplified free-radical polymerization pathway.

References

Technical Support Center: Removal of Palladium Catalyst from "Methyl 3-(4-formylphenyl)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the removal of palladium catalysts from "Methyl 3-(4-formylphenyl)acrylate" and similar compounds synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my "this compound" product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) and drug intermediates is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1] Palladium is a heavy metal and can be toxic, potentially interfering with downstream biological assays or synthetic steps. For pharmaceutical applications, palladium levels often need to be reduced to below 10 parts per million (ppm).[2][3]

Q2: What are the common forms of palladium contamination I might encounter?

A2: Palladium contamination can exist in several forms, which dictates the most effective removal strategy. These include:

  • Heterogeneous Palladium: Insoluble forms like palladium on carbon (Pd/C) or palladium black.

  • Homogeneous Palladium: Soluble palladium species, often in the Pd(0) or Pd(II) oxidation state, which may be complexed with ligands (e.g., phosphines) or your product.[4]

  • Colloidal Palladium: Fine, suspended palladium nanoparticles that can be difficult to filter.

Q3: How do I choose the best method for removing palladium from my reaction?

A3: The optimal method depends on the form of the palladium, the scale of your reaction, the nature of your product, and the desired final purity. A general decision-making process is outlined in the workflow diagram below. Key factors to consider include:

  • For heterogeneous catalysts (e.g., Pd/C): Start with filtration through a pad of celite.[4]

  • For homogeneous catalysts: Methods like adsorption onto activated carbon, treatment with a scavenger, or crystallization are necessary.[2][3][4]

  • For high-purity requirements (low ppm levels): The use of specialized metal scavengers is often the most effective approach.[5]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triamines.[5][6] When added to the reaction mixture, these scavengers chelate the soluble palladium, allowing for its removal by simple filtration.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from "this compound".

Problem 1: Incomplete Palladium Removal After Filtration
  • Symptom: The filtrate remains colored (e.g., black, gray), and analysis (e.g., ICP-MS) shows high residual palladium.

  • Possible Cause 1: The presence of soluble (homogeneous) palladium species that pass through the filter.

  • Solution 1: Filtration is only effective for insoluble, heterogeneous catalysts. For soluble palladium, employ a secondary purification step such as treatment with activated carbon or a palladium scavenger.[4]

  • Possible Cause 2: The formation of fine colloidal palladium particles that are too small to be trapped by standard filter paper.

  • Solution 2: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter. Alternatively, treat the solution with a flocculating agent to aggregate the particles before filtration, or use an adsorbent like activated carbon to capture the colloidal palladium.[4]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels remain above the target concentration after treatment with a scavenger.

  • Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the reaction solvent.[4]

  • Solution 1: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, polymer-bound vs. silica-based) to identify the most effective one for your specific system.[7]

  • Possible Cause 2: Insufficient scavenger loading or treatment time.

  • Solution 2: Increase the amount of scavenger used (a common starting point is 5-10 equivalents relative to the palladium) and/or extend the treatment time. Gentle heating (if the product is stable) can also improve scavenger performance.[7]

Problem 3: Significant Product Loss During Purification
  • Symptom: Low yield of "this compound" after palladium removal.

  • Possible Cause 1: Non-specific adsorption of the product onto the purification medium, especially activated carbon.[2][3]

  • Solution 1: Optimize the amount of adsorbent used; use the minimum amount necessary for effective palladium removal. Test different types of activated carbon, as their surface properties can vary.[8] Consider using a more selective method like a specialized palladium scavenger, which may have a lower affinity for your product.[5]

  • Possible Cause 2: Incomplete recovery of the product from the adsorbent or scavenger.

  • Solution 2: After filtration, thoroughly wash the filter cake with fresh solvent to recover any adsorbed product.[6]

Data Presentation

The following table summarizes the efficiency of various palladium removal methods from different sources. The performance of each method can be influenced by the specific substrate, catalyst, solvent, and experimental conditions.

Method/ScavengerSupportInitial Pd (ppm)Final Pd (ppm)Product Yield/RecoveryNotesReference(s)
Activated Carbon (Darco KB-B)Carbon300<1Not specifiedTreatment in THF at 45°C for 18 hours.[3]
Activated CarbonCarbonNot specifiedNot specifiedCan be low due to non-specific product adsorption (up to 0.6 g of product per gram of carbon reported in one study).[3]
SiliaMetS ThiolSilica2400≤ 16Not specifiedOutperformed activated carbon and polymer-based scavengers in a specific application.[5]
SiliaMetS ThioureaSilica2400≤ 16Not specifiedSimilar performance to SiliaMetS Thiol in the same study.[5]
MP-TMTPolystyrene330~10-30Not specifiedEffective in polar aprotic solvents like DMF.[3]
PCR-B2Poly(glycidyl methacrylate)-divinylbenzene3284Not specifiedUsed in a recirculation mode.[3]
Si-TMTSilicaNot specified<197%Used after a hydrogenative nitro-reduction.[3]
N-acetyl cysteine washes-~8600938Not specifiedTwo successive washes were performed.[9]
SPM32Not specified~9384-150Not specifiedSlurried overnight with the product.[9]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite

This is a standard first-step procedure for removing insoluble palladium catalysts like Pd/C.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm layer of Celite over the filter paper.

    • Gently press down to create a compact and level bed.

    • Pre-wet the Celite pad with the reaction solvent to prevent cracking during filtration.[4]

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure all the product is recovered.

    • The combined filtrate contains the product and any soluble palladium species.

Protocol 2: Palladium Removal Using Activated Carbon

This method is effective for removing soluble palladium species, but optimization is often required to minimize product loss.

  • Dissolve the Crude Product:

    • After initial work-up (e.g., removal of the reaction solvent), dissolve the crude "this compound" in a suitable solvent (e.g., ethyl acetate, toluene, THF).

  • Add Activated Carbon:

    • Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product. The optimal amount should be determined experimentally to balance palladium removal with product recovery.[6]

  • Stir the Mixture:

    • Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal time and temperature will depend on the specific palladium species and substrate.[3][10]

  • Filter and Concentrate:

    • Filter the mixture through a pad of Celite to remove the activated carbon.

    • Thoroughly wash the filter cake with fresh solvent to recover the product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger

This method offers high selectivity for palladium and is often the most effective for achieving very low residual palladium levels.

  • Select the Scavenger:

    • Choose a scavenger based on the likely oxidation state of the palladium, the solvent, and the nature of your product. Thiol- and thiourea-based silica scavengers are often a good starting point for a range of palladium species.[5][7]

  • Add the Scavenger:

    • Add the recommended amount of the solid-supported scavenger (often 5-10 equivalents relative to the initial amount of palladium) to a solution of the crude product.

  • Stir the Mixture:

    • Stir the mixture at room temperature or with gentle heating for the recommended time (typically 1-24 hours).[7][10]

  • Filter and Concentrate:

    • Remove the scavenger by filtration (a simple gravity filtration is often sufficient).

    • Wash the scavenger with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate to obtain the purified product.

Mandatory Visualization

Palladium_Removal_Workflow Start Crude this compound (post-reaction mixture) Catalyst_Type What type of palladium catalyst was used? Start->Catalyst_Type Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Type->Heterogeneous Insoluble Homogeneous Homogeneous (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst_Type->Homogeneous Soluble Filtration Filtration through Celite Heterogeneous->Filtration Scavenging_Step Choose a Scavenging Method Homogeneous->Scavenging_Step Analysis1 Analyze Filtrate for Residual Pd (e.g., ICP-MS) Filtration->Analysis1 Pd_Level1 Is Pd level acceptable? Analysis1->Pd_Level1 Purified_Product Purified Product Pd_Level1->Purified_Product Yes Pd_Level1->Scavenging_Step No Activated_Carbon Activated Carbon Treatment Scavenging_Step->Activated_Carbon Scavenger_Resin Scavenger Resin Treatment Scavenging_Step->Scavenger_Resin Crystallization Crystallization Scavenging_Step->Crystallization Analysis2 Analyze Product for Residual Pd Activated_Carbon->Analysis2 Scavenger_Resin->Analysis2 Crystallization->Analysis2 Pd_Level2 Is Pd level acceptable? Analysis2->Pd_Level2 Pd_Level2->Purified_Product Yes Pd_Level2->Scavenging_Step No (Re-evaluate method)

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic cluster_problems Common Problems cluster_solutions Potential Solutions Problem1 High Residual Pd Sol1a Use Scavenger/Activated Carbon Problem1->Sol1a If soluble Pd Sol1b Optimize Scavenger Choice/ Conditions Problem1->Sol1b If scavenger is inefficient Sol1c Use Finer Filtration Problem1->Sol1c If colloidal Pd Problem2 Low Product Yield Sol2a Optimize Adsorbent Loading Problem2->Sol2a If using carbon/scavenger Sol2b Thoroughly Wash Filter Cake Problem2->Sol2b General practice Sol2c Switch to a More Selective Method Problem2->Sol2c If non-specific binding occurs

Caption: Troubleshooting logic for palladium removal.

References

Technical Support Center: Reaction Monitoring for Methyl 3-(4-formylphenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of Methyl 3-(4-formylphenyl)acrylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the esterification of 4-formylcinnamic acid or the reaction of a methyl acrylate derivative with a protected 4-formylphenyl halide. For the purpose of this guide, we will focus on the esterification of 4-formylcinnamic acid with methanol.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A quick TLC analysis can show the consumption of the starting material (4-formylcinnamic acid) and the appearance of the product (this compound). The product, being an ester, will be less polar than the starting carboxylic acid and will, therefore, have a higher Rf value.

Q3: What is a good starting mobile phase for TLC analysis?

A common mobile phase for separating aromatic carboxylic acids and their esters is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a 7:3 or 8:2 mixture of hexane:ethyl acetate.

Q4: How can I visualize the spots on my TLC plate?

Both the starting material and the product contain a conjugated aromatic system, which should be visible under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used, as the acrylate double bond will react.

Q5: When should I choose HPLC over TLC for reaction monitoring?

HPLC is preferred for more quantitative analysis of reaction progress, such as determining the percentage conversion of starting material to product. It is also more suitable for identifying and quantifying minor byproducts.

Q6: What type of HPLC column is suitable for this analysis?

A reverse-phase C18 column is a good choice for separating the relatively non-polar starting material and product.

Q7: What is a typical mobile phase for reverse-phase HPLC analysis of this reaction?

A gradient elution with a mixture of water (often with a small amount of acid like 0.1% formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Spots are streaking - Sample is too concentrated.- The compound is acidic or basic.- Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Spots are not moving from the baseline (low Rf) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are running at the solvent front (high Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.
No spots are visible under UV light - The sample is too dilute.- The compound does not have a UV chromophore.- Concentrate the sample or spot multiple times in the same location.- Use a chemical stain for visualization (e.g., potassium permanganate).
Spots are overlapping - The mobile phase does not provide enough resolution.- Try a different solvent system. For example, you could try a mixture of dichloromethane and methanol.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization of the carboxylic acid.- Dilute the sample or inject a smaller volume.
Broad Peaks - Column is old or contaminated.- High dead volume in the system.- Flush the column with a strong solvent or replace it if necessary.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
Ghost Peaks - Contamination in the mobile phase, injector, or sample.- Use fresh, high-purity solvents.- Run a blank gradient to identify the source of contamination.
Baseline Noise or Drift - Air bubbles in the system.- Mobile phase is not properly mixed or degassed.- Detector lamp is failing.- Degas the mobile phase.- Purge the pump and detector.- Check the detector lamp's lifespan and replace if necessary.
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature fluctuations.- Check for leaks in the system and ensure the pump is working correctly.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.

Data Presentation

The following table summarizes the expected chromatographic behavior of the key components in the synthesis of this compound from 4-formylcinnamic acid. Please note that these are estimated values and should be confirmed experimentally.

Compound Structure Expected TLC Rf Expected HPLC Retention Time
4-Formylcinnamic acid4-CHO-C₆H₄-CH=CH-COOH~0.2 - 0.4Shorter
This compound4-CHO-C₆H₄-CH=CH-COOCH₃~0.5 - 0.7Longer

*Based on a normal-phase silica TLC plate with a hexane:ethyl acetate (7:3) mobile phase and a reverse-phase C18 HPLC column with a water/acetonitrile gradient.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Spotting:

    • On the left side of the origin, spot a small amount of the starting material (4-formylcinnamic acid) dissolved in a suitable solvent (e.g., ethyl acetate).

    • In the middle, co-spot the starting material and the reaction mixture.

    • On the right side, spot the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, further visualize by dipping the plate in a potassium permanganate stain and gently heating.

  • Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the formation of the product.

HPLC Monitoring Protocol
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision start Start Reaction: 4-Formylcinnamic Acid + Methanol reaction Reaction in Progress start->reaction end_reaction Reaction Complete reaction->end_reaction take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc decision Reaction Complete? tlc->decision hplc->decision decision->reaction decision->end_reaction Yes

Caption: Experimental workflow for monitoring the synthesis of this compound.

tlc_troubleshooting cluster_streaking Streaking Spots cluster_rf Incorrect Rf cluster_visibility No Spots Visible start TLC Problem Observed streaking_q Is the sample concentrated? start->streaking_q rf_q Rf too high or too low? start->rf_q visibility_q Is the sample dilute? start->visibility_q streaking_a1 Dilute sample streaking_q->streaking_a1 Yes streaking_a2 Add acid/base to mobile phase streaking_q->streaking_a2 No rf_high Decrease mobile phase polarity rf_q->rf_high High rf_low Increase mobile phase polarity rf_q->rf_low Low visibility_a1 Concentrate sample visibility_q->visibility_a1 Yes visibility_a2 Use a chemical stain visibility_q->visibility_a2 No

Caption: Troubleshooting decision tree for common TLC problems.

Technical Support Center: Synthesis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(4-formylphenyl)acrylate. The synthesis is typically achieved via a Palladium-catalyzed Heck-Mizoroki cross-coupling reaction between an aryl halide (commonly 4-bromobenzaldehyde or 4-iodobenzaldehyde) and methyl acrylate.

Effect of Solvent on Synthesis Yield: A Summary

Table 1: Recommended Solvents for Optimization of this compound Synthesis

SolventTypeRationale & Considerations
N,N-Dimethylformamide (DMF) Polar AproticFrequently reported to give high reaction rates and yields in Heck reactions.[1][2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticA common solvent for Heck reactions, often used at elevated temperatures.[3]
Acetonitrile (CH₃CN) Polar AproticA versatile solvent for various cross-coupling reactions.
Toluene NonpolarCan be effective, particularly in phosphine-free catalyst systems.
1,4-Dioxane Polar EtherAnother common solvent for cross-coupling reactions.
Water/Organic Biphasic System BiphasicCan facilitate catalyst recovery and is considered a "green" alternative.

Experimental Protocol: Heck-Mizoroki Synthesis of this compound

This protocol is a generalized procedure based on standard Heck reaction conditions. Researchers should optimize parameters such as temperature, reaction time, and catalyst loading for their specific setup.

Materials:

  • 4-Bromobenzaldehyde (or 4-iodobenzaldehyde)

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by methyl acrylate (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

experimental_workflow setup Reaction Setup: - 4-Bromobenzaldehyde - Pd(OAc)₂ - Ligand inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_reagents Add Reagents: - Solvent - Methyl Acrylate - Base inert->add_reagents reaction Heat and Stir (80-120 °C) Monitor by TLC/GC-MS add_reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure this compound purification->product

Diagram 1: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

QuestionPossible Cause(s)Recommended Solution(s)
Why is my reaction yield low or non-existent? 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities. 2. Poor Quality Reagents: Impurities in the starting materials or solvent can poison the catalyst. 3. Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing catalyst decomposition. 4. Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the reaction.1. Ensure a strictly inert atmosphere is maintained throughout the reaction. Use a fresh, high-quality palladium source. 2. Purify starting materials if necessary. Use anhydrous and degassed solvents. 3. Optimize the reaction temperature. A typical range for Heck reactions is 80-140 °C. 4. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc) and solvents (see Table 1).
I am observing the formation of significant byproducts. What could be the cause? 1. Homocoupling of Aryl Halide: This can occur, leading to the formation of 4,4'-diformylbiphenyl. 2. Polymerization of Methyl Acrylate: High concentrations of methyl acrylate or high temperatures can lead to its polymerization. 3. Reduction of Aryl Halide: The starting aryl halide can be reduced to benzaldehyde.1. Adjust the catalyst and ligand ratio. Lowering the reaction temperature may also help. 2. Add the methyl acrylate slowly to the reaction mixture. Consider using a polymerization inhibitor. 3. Ensure the reaction is carried out under strictly anaerobic conditions.
How can I effectively remove the palladium catalyst from my final product? Residual palladium from the catalyst can contaminate the final product.1. Filtration: Pass the reaction mixture through a pad of Celite® to remove precipitated palladium. 2. Activated Carbon: Treat the crude product solution with activated carbon. 3. Silica Gel Chromatography: Careful column chromatography is usually effective in removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 4-bromobenzaldehyde or 4-iodobenzaldehyde?

A1: Aryl iodides are generally more reactive in Heck reactions than aryl bromides. Therefore, 4-iodobenzaldehyde may give a better yield and require milder reaction conditions. However, 4-bromobenzaldehyde is often more readily available and less expensive.

Q2: What is the role of the base in the Heck reaction?

A2: The base is required to neutralize the hydrohalic acid (HBr or HI) that is generated during the catalytic cycle. The choice of base can influence the reaction rate and yield.

Q3: Is a phosphine ligand always necessary?

A3: While many Heck reactions utilize phosphine ligands to stabilize the palladium catalyst, "phosphine-free" catalyst systems have also been developed. The necessity of a ligand depends on the specific reaction conditions and the palladium precursor used.

Q4: My reaction mixture turned black. What does this indicate?

A4: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to palladium black, which is inactive. This can be caused by the presence of oxygen, excessively high temperatures, or an inappropriate ligand-to-metal ratio.

troubleshooting_workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and anahydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp., time) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use dry, degassed solvents. check_reagents->solution_reagents No check_base_solvent Is the base/solvent combination appropriate? check_conditions->check_base_solvent Yes solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No solution_base_solvent Screen different bases and solvents (see Table 1). check_base_solvent->solution_base_solvent No success Improved Yield check_base_solvent->success Yes solution_catalyst->start solution_reagents->start solution_conditions->start solution_base_solvent->start

Diagram 2: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Temperature Control in Methyl 3-(4-formylphenyl)acrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of Methyl 3-(4-formylphenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting and frequently asked questions (FAQs) regarding temperature control during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what are the typical temperature ranges?

A1: The two most common synthetic routes are the Heck reaction and the Wittig reaction.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate. The reaction temperature is a critical parameter, generally ranging from 80°C to 140°C.[1]

  • Wittig Reaction: This reaction involves the olefination of an aldehyde (e.g., terephthalaldehyde) with a phosphorus ylide derived from a methyl haloacetate. The initial ylide formation may require cooling, while the reaction with the aldehyde is often carried out at room temperature or with gentle heating.

Q2: My Heck reaction to synthesize this compound is sluggish or not proceeding to completion. What is a potential temperature-related cause?

A2: If your reaction is slow or incomplete, the temperature may be too low. The oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step and is temperature-dependent. Consider incrementally increasing the reaction temperature in 10°C intervals. However, be cautious not to exceed 140°C, as this can lead to catalyst decomposition.

Q3: I am observing the formation of a black precipitate (palladium black) in my Heck reaction. How can I prevent this?

A3: The formation of palladium black indicates catalyst decomposition, which can be caused by excessive temperatures.[1] To mitigate this, try running the reaction at the lower end of the effective temperature range (e.g., 80-100°C). Additionally, ensure a strictly inert atmosphere, as oxygen can contribute to catalyst degradation, especially at higher temperatures.

Q4: What are common side products related to improper temperature control in the synthesis of this compound?

A4:

  • In Heck Reactions: High temperatures can promote side reactions such as the debromination of the starting aryl bromide, leading to the formation of benzaldehyde. Dimerization of methyl acrylate can also occur at elevated temperatures.[1]

  • In Wittig Reactions: While less common, elevated temperatures can potentially lead to side reactions of the aldehyde starting material or decomposition of the ylide.

  • Polymerization: Methyl acrylate is a monomer that can undergo polymerization. Although typically requiring an initiator, elevated temperatures can increase the risk of unwanted polymerization of the reactant or product.

Q5: What is the recommended storage temperature for this compound?

A5: The recommended storage temperature for solid (E)-Methyl 3-(4-formylphenyl)acrylate is 2-8°C under a nitrogen atmosphere.[2] This indicates that the compound is sensitive to higher temperatures and may degrade or polymerize over time if not stored correctly.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Heck Reaction
Symptom Possible Temperature-Related Cause Suggested Solution
Reaction is stalled or proceeding very slowly.Reaction temperature is too low.Gradually increase the temperature by 10-20°C. Monitor the reaction progress by TLC or GC. An optimal range is often between 80-120°C.[1]
Formation of black precipitate (palladium black).Reaction temperature is too high, causing catalyst decomposition.[1]Reduce the reaction temperature. Consider using a more stable palladium precatalyst or ligand system that can tolerate higher temperatures if necessary.
Presence of significant starting material after prolonged reaction time.Insufficient thermal energy for catalyst activation or a specific step in the catalytic cycle.Ensure uniform heating of the reaction mixture. If using an oil bath, ensure the flask is adequately submerged. Consider switching to a solvent with a higher boiling point if the desired temperature cannot be reached.
Issue 2: Formation of Impurities
Symptom Possible Temperature-Related Cause Suggested Solution
Detection of debrominated starting material (e.g., benzaldehyde).Excessively high reaction temperature.[1]Lower the reaction temperature. Screen for a more active catalyst that operates efficiently at a lower temperature.
Presence of a viscous, insoluble material in the product.Polymerization of methyl acrylate or the final product.Maintain the reaction temperature as low as feasible. Ensure that polymerization inhibitors, if used, are compatible with the reaction conditions. During workup and purification, avoid excessive heating.

Experimental Protocols

The following is a generalized protocol for a Heck reaction to synthesize this compound based on procedures for similar molecules. Note: This is a representative protocol and may require optimization.

Reaction: Heck Coupling of 4-bromobenzaldehyde with Methyl Acrylate.

Parameter Value/Condition
Reactants 4-bromobenzaldehyde (1.0 mmol), Methyl acrylate (1.2 mmol)
Catalyst Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
Ligand Triphenylphosphine (PPh₃) (4-10 mol%)
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 mmol)
Solvent Anhydrous DMF or Acetonitrile (5-10 mL)
Temperature 80-100°C
Reaction Time 12-24 hours

Procedure:

  • To a dry, inert-atmosphere flask, add 4-bromobenzaldehyde, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the base and methyl acrylate via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography or recrystallization.

Visualizations

Heck_Reaction_Workflow Heck Reaction Workflow for this compound Synthesis A 1. Combine Reactants (4-bromobenzaldehyde, Pd(OAc)₂, PPh₃) B 2. Degas and Add Solvent, Base, and Methyl Acrylate A->B C 3. Heat Reaction Mixture (80-100°C) B->C D 4. Monitor Reaction Progress (TLC/GC) C->D E 5. Reaction Complete? D->E E->C No, continue heating F 6. Cool to Room Temperature E->F Yes G 7. Aqueous Workup F->G H 8. Purification (Column Chromatography/Recrystallization) G->H I Product: this compound H->I

Caption: A typical experimental workflow for the Heck reaction synthesis.

Troubleshooting_Temperature Troubleshooting Temperature-Related Issues in Heck Reactions Start Reaction Issue Identified Issue Low Yield or Stalled Reaction? Start->Issue TempLow Possible Cause: Temperature too low Issue->TempLow Yes BlackPrecipitate Black Precipitate (Pd Black)? Issue->BlackPrecipitate No SolutionLow Action: Incrementally increase temperature (e.g., +10°C) TempLow->SolutionLow Monitor Monitor Progress SolutionLow->Monitor TempHigh Possible Cause: Temperature too high BlackPrecipitate->TempHigh Yes BlackPrecipitate->Monitor No SolutionHigh Action: Decrease temperature, check inert atmosphere TempHigh->SolutionHigh SolutionHigh->Monitor

Caption: A decision tree for troubleshooting common temperature-related problems.

References

Byproduct identification in "Methyl 3-(4-formylphenyl)acrylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(4-formylphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis, which is typically achieved via a Palladium-catalyzed Heck reaction between 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) and methyl acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction conversion is low, and I observe a black precipitate. What is happening and how can I fix it?

A1: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium(0) metal, often referred to as "palladium black".[1] This inactive form of the catalyst will halt the reaction.

Potential Causes:

  • High Temperature: The reaction temperature may be too high, accelerating catalyst decomposition.

  • Incorrect Ligand-to-Palladium Ratio: Insufficient phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[2]

  • Oxygen Exposure: While many Heck reactions are robust, excessive oxygen can sometimes lead to the oxidation and decomposition of phosphine ligands and the palladium complex, especially at high temperatures.[3]

  • Impurities: Impurities in solvents or starting materials can interfere with the catalytic cycle.

Troubleshooting Steps:

  • Optimize Temperature: Lower the reaction temperature and monitor the reaction progress over a longer period.

  • Adjust Ligand Ratio: Increase the molar ratio of the phosphine ligand to the palladium precursor. A common starting point is a 2:1 to 4:1 ratio of PPh₃ to Pd(OAc)₂.

  • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can improve catalyst lifetime and prevent side reactions.[3]

  • Use High-Purity Reagents: Ensure solvents are anhydrous (if required by the specific protocol) and that starting materials are of high purity.

Q2: My ¹H NMR spectrum shows the desired product, but there are unexpected peaks. What are the likely impurities?

A2: Unexpected peaks in the NMR spectrum often correspond to unreacted starting materials, common reaction byproducts, or impurities from the catalyst system.

Common Byproducts and Their Identification:

  • Unreacted Starting Materials: Check for the characteristic signals of 4-bromobenzaldehyde (singlet for aldehyde proton ~9.9-10.0 ppm, aromatic AA'BB' system) and methyl acrylate (vinylic protons ~5.8-6.4 ppm, methyl singlet ~3.7 ppm).

  • Triphenylphosphine Oxide (TPPO): If using triphenylphosphine as a ligand, its oxidation product, TPPO, is a very common byproduct. It appears as a complex multiplet in the aromatic region, often around 7.4-7.7 ppm, and can complicate purification.

  • Homocoupling of Aryl Halide: A small amount of 4,4'-diformylbiphenyl can form from the coupling of two molecules of 4-bromobenzaldehyde. This would result in a new set of aromatic signals and a distinct aldehyde singlet.

  • Double Bond Isomerization: Although the trans-isomer is generally favored in the Heck reaction, trace amounts of the cis-isomer or other regioisomers can form, leading to additional, smaller vinylic and aromatic signals.[2] Silver or thallium salt additives can sometimes be used to minimize these isomerizations.[2]

Q3: My purification by column chromatography is difficult, and a greasy white solid co-elutes with my product. What is it?

A3: This is very likely Triphenylphosphine Oxide (TPPO), a common and often troublesome byproduct when using triphenylphosphine as a ligand. TPPO has a polarity similar to many Heck coupling products, making its removal by standard silica gel chromatography challenging.

Strategies for Removing Triphenylphosphine Oxide:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method to separate it from TPPO.

  • Solvent Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. After concentrating the reaction mixture, you can often precipitate a significant amount of TPPO by triturating the crude residue with one of these solvents.

  • Acid-Base Extraction: If your target molecule lacks an acidic or basic functional group, you can exploit the basicity of any remaining triphenylphosphine by washing the organic layer with a dilute acid (e.g., 1M HCl). This will not remove TPPO.

  • Modified Chromatography: Switching to a different stationary phase or using a gradient elution with a less polar solvent system may improve separation.

Byproduct Identification Data

The following table summarizes the expected ¹H NMR chemical shifts for the target product and common byproducts to aid in their identification.

Compound NameStructureKey ¹H NMR Signals (δ, ppm in CDCl₃)
This compound (Product) this compound10.0 (s, 1H, -CHO) , 7.90 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 7.75 (d, 1H, vinylic), 6.55 (d, 1H, vinylic), 3.80 (s, 3H, -OCH₃)
4-Bromobenzaldehyde (Starting Material)4-Bromobenzaldehyde9.95 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H)
Methyl Acrylate (Starting Material)Methyl Acrylate6.40 (dd, 1H, vinylic), 6.10 (dd, 1H, vinylic), 5.80 (dd, 1H, vinylic), 3.70 (s, 3H, -OCH₃)
Triphenylphosphine Oxide (Byproduct)Triphenylphosphine Oxide7.40 - 7.70 (m, 15H, Ar-H)
4,4'-Diformylbiphenyl (Byproduct)4,4'-Diformylbiphenyl10.1 (s, 2H, -CHO), 8.0 (d, 4H, Ar-H), 7.85 (d, 4H, Ar-H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis

This protocol is for the qualitative identification of volatile components in a crude reaction mixture.

  • Sample Preparation: Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min. Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the obtained mass spectra of individual peaks with a standard mass spectral library (e.g., NIST/Wiley) to identify components. Retention times can be compared with authentic standards for confirmation.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical and logical processes involved in the synthesis and troubleshooting.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add + Ar-X decomp Decomposition (Pd Black) pd0->decomp Side Reaction arpadx arpadx oxidative_add->arpadx arpdx Ar-Pd(II)L₂-X alkene_coord Alkene Coordination arpdx->alkene_coord + Alkene homo Homocoupling arpdx->homo Side Reaction arpd_alkene Ar-Pd(II)L(Alkene)-X alkene_coord->arpd_alkene insertion Syn-Carbopalladation arpd_alkene->insertion alkyl_pd R-Pd(II)L₂-X insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim product_complex HPd(II)L₂X + Product beta_elim->product_complex reductive_elim Reductive Elimination (Base) product_complex->reductive_elim + Base reductive_elim->pd0 - HBX

Caption: The Heck Reaction catalytic cycle and common side pathways.

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc nmr Acquire ¹H NMR Spectrum tlc->nmr decision Are there unexpected peaks? nmr->decision gcms Perform GC-MS Analysis decision->gcms Yes no_peaks Minimal Impurities decision->no_peaks No compare Compare with Byproduct Table and MS Libraries gcms->compare identify Identify Byproducts (e.g., TPPO, Homocoupling) compare->identify end Proceed with Targeted Purification Strategy identify->end no_peaks->end

Caption: Workflow for identifying byproducts in the crude reaction mixture.

Troubleshooting_Tree start Problem with Synthesis? q_conversion Is Conversion Low? start->q_conversion q_purification Is Purification Difficult? start->q_purification q_precipitate Black Precipitate? q_conversion->q_precipitate Yes a_reagents Check Reagent Quality & Stoichiometry. Actions: 1. Verify Purity of Starting Materials 2. Check Base Activity/Amount 3. Use Anhydrous Solvent q_conversion->a_reagents No a_catalyst Likely Catalyst Decomposition. Actions: 1. Lower Temperature 2. Check Ligand Ratio 3. Use Inert Atmosphere q_precipitate->a_catalyst Yes q_precipitate->a_reagents No q_tppo Co-eluting Impurity in NMR? q_purification->q_tppo Yes a_other_purify Complex Mixture. Actions: 1. Re-evaluate Reaction Conditions 2. Identify Byproducts (GC-MS/NMR) 3. Consider Derivatization q_purification->a_other_purify No a_tppo Likely Triphenylphosphine Oxide (TPPO). Actions: 1. Attempt Recrystallization 2. Triturate with Hexane/Ether 3. Optimize Chromatography q_tppo->a_tppo Yes q_tppo->a_other_purify No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide: Methyl 3-(4-formylphenyl)acrylate vs. Ethyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 3-(4-formylphenyl)acrylate and Ethyl 3-(4-formylphenyl)acrylate, two closely related bifunctional molecules crucial in organic synthesis. Both compounds serve as versatile building blocks, featuring a reactive aldehyde group and a polymerizable acrylate moiety. The primary distinction lies in the ester group—methyl versus ethyl—which imparts subtle but significant differences in their physicochemical properties, reactivity, and performance in key applications, particularly in polymer science and as intermediates for complex molecule synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of these compounds are summarized below. The ethyl ester's higher mass and larger alkyl chain result in predictable shifts in its properties compared to the methyl analog.

PropertyThis compoundEthyl 3-(4-formylphenyl)acrylate
CAS Number 58045-41-3[1]861631-73-4 (for E-isomer)[2]
Molecular Formula C₁₁H₁₀O₃[1]C₁₂H₁₂O₃
Molecular Weight 190.20 g/mol [1]204.22 g/mol
Appearance Faint yellow powderWhite to off-white solid
Melting Point 79-82 °C[1]Data not readily available
Boiling Point 334.1 °C (Predicted)[1]Data not readily available
Density 1.173 g/cm³[1]Data not readily available
Solubility Slightly soluble in DMSO and Methanol[1]Expected to have slightly higher solubility in non-polar organic solvents

Synthesis and Reactivity

General Synthesis Pathway

Both molecules can be synthesized via several standard organic chemistry reactions. A common and efficient method is the Heck reaction, where 4-bromobenzaldehyde is coupled with the corresponding acrylate ester (methyl acrylate or ethyl acrylate) in the presence of a palladium catalyst.

G cluster_0 Heck Reaction cluster_1 Heck Reaction r1 4-Bromobenzaldehyde cat Pd Catalyst (e.g., Pd(OAc)₂) + Base r1->cat r2 Methyl Acrylate r2->cat r3 Ethyl Acrylate cat_2 Pd Catalyst (e.g., Pd(OAc)₂) + Base r3->cat_2 p1 This compound cat->p1 Path A p2 Ethyl 3-(4-formylphenyl)acrylate r1_2 4-Bromobenzaldehyde r1_2->cat_2 cat_2->p2 Path B

Diagram 1: General synthesis workflow via the Heck Reaction.
Reactivity Comparison

The reactivity of the aldehyde and the acrylate double bond is largely unaffected by the choice of ester. However, the nature of the ester group itself influences reactivity in specific transformations:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This can lead to slightly slower reaction rates in sterically demanding reactions involving nucleophilic attack at the ester carbonyl, such as saponification or amidation.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon.

  • Hydrolysis: Methyl esters are generally more susceptible to hydrolysis under both acidic and basic conditions compared to ethyl esters, a factor to consider if the ester group is intended as a temporary protecting group.[3]

Performance in Key Applications

As bifunctional molecules, these compounds are valuable intermediates. The choice between the methyl and ethyl variant is often dictated by the desired properties of the final product.

Polymer Science

The most significant performance difference is observed when these molecules are used as monomers in polymerization. The size of the ester alkyl group directly impacts the glass transition temperature (Tg) of the resulting polymer, which defines its physical state at a given temperature.

  • This compound: As a monomer, it behaves similarly to methyl acrylate. Poly(methyl acrylate) has a Tg of approximately 10 °C.[4] Copolymers derived from this monomer will be harder, more rigid, and less flexible at room temperature.

  • Ethyl 3-(4-formylphenyl)acrylate: Following the trend of ethyl acrylate, polymers made from this monomer will have a significantly lower Tg (poly(ethyl acrylate) Tg ≈ -24 °C).[4] This results in softer, more flexible, and more elastomeric materials, making it suitable for applications requiring coatings, adhesives, and films with greater elasticity.[5]

Drug Development and Organic Synthesis

In drug discovery, cinnamic acid derivatives are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Both molecules serve as key starting materials for building more complex pharmacologically active agents.

  • As Intermediates: The aldehyde group can be readily converted into other functionalities through reactions like Wittig olefination, reductive amination, or condensation to form heterocycles. The acrylate can be used in Michael additions or as a dienophile in Diels-Alder reactions.

  • Lipophilicity: The ethyl ester is slightly more lipophilic than the methyl ester. This can be a design consideration in drug development, as it can influence a molecule's solubility, membrane permeability, and pharmacokinetic profile.

G start1 This compound aldehyde Formyl Group (Aldehyde) start1->aldehyde acrylate Acrylate Moiety start1->acrylate start2 Ethyl 3-(4-formylphenyl)acrylate start2->aldehyde start2->acrylate reduct Reductive Amination aldehyde->reduct wittig Wittig / HWE Reaction aldehyde->wittig poly Radical Polymerization acrylate->poly michael Michael Addition acrylate->michael p_hard Rigid Polymers (Higher Tg) poly->p_hard From Methyl p_soft Flexible Polymers (Lower Tg) poly->p_soft From Ethyl amines Substituted Benzylamines reduct->amines stilbenes Stilbene & Stilbene-like Derivatives wittig->stilbenes conjugates Bio-conjugates & Drug Scaffolds michael->conjugates

Diagram 2: Role as a bifunctional intermediate in synthesis.

Experimental Protocols

Representative Protocol: Synthesis via Heck Reaction

This protocol provides a general methodology for the synthesis of both title compounds, with specific quantities provided for the methyl ester variant. The protocol for the ethyl ester is analogous, substituting ethyl acrylate for methyl acrylate.

  • Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzaldehyde) and an activated alkene (methyl acrylate) to form a C-C bond.

  • Materials:

    • 4-bromobenzaldehyde (1.0 eq)

    • Methyl acrylate (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

    • Triethylamine (Et₃N, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry three-neck flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzaldehyde, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Add anhydrous DMF via syringe to dissolve the solids.

    • Add triethylamine and methyl acrylate to the stirring mixture.

    • Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Summary of Comparison

FeatureThis compoundEthyl 3-(4-formylphenyl)acrylate
Primary Advantage Leads to harder, more rigid polymers.Leads to softer, more flexible polymers.
Molecular Weight Lower (190.20 g/mol )Higher (204.22 g/mol )
Ester Reactivity More susceptible to hydrolysis.Slightly more sterically hindered and stable.
Resulting Polymer Tg HigherLower
Lipophilicity LowerHigher
Ideal Use Case Monomer for rigid plastics; intermediate where subsequent ester hydrolysis is planned.Monomer for flexible coatings and adhesives; intermediate where higher lipophilicity is desired.

Conclusion

The choice between this compound and Ethyl 3-(4-formylphenyl)acrylate is primarily driven by the intended application and the desired properties of the final product. For applications in polymer science , the selection directly controls the material's flexibility and hardness, with the ethyl variant yielding softer materials. In drug discovery and organic synthesis , both are excellent bifunctional intermediates. The methyl ester may be preferred for its slightly faster reaction kinetics in ester transformations or when a lower molecular weight is advantageous, while the ethyl ester provides increased lipophilicity and polymer flexibility. Researchers should base their selection on a careful analysis of these trade-offs to best suit their specific synthetic or material science goals.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate in the development of pharmaceuticals and functional materials, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in catalyst selection and optimization. The primary synthetic route discussed is the Mizoroki-Heck reaction, which couples an aryl halide with an alkene.

Catalyst Performance Comparison

The efficiency of the synthesis is critically dependent on the palladium source and, most importantly, the associated ligands. Ligands stabilize the palladium center, modulate its reactivity, and prevent the formation of inactive palladium black. Key performance indicators for catalysts include reaction yield, turnover number (TON), turnover frequency (TOF), reaction time, and temperature. Below is a summary of quantitative data for different catalyst systems used in Heck reactions of aryl halides with methyl acrylate, which serves as a model for the synthesis of this compound.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Cat. Loading (mol%)Yield (%)Reference Type
Pd(OAc)₂ / PPh₃4-bromobenzaldehydeEt₃NDMF100121~90-95Phosphine Ligand[1]
PdCl₂(PPh₃)₂4-iodobenzaldehydeK₂CO₃NMP12080.5>95Phosphine Ligand[1][2]
Pd/C (ligand-free)4-iodobenzaldehydeEt₃N / Na₂CO₃NMP14062~98Heterogeneous[3]
Pd-NHC Complex4-bromobenzaldehydeCs₂CO₃Dioxane110100.1~92N-Heterocyclic Carbene[4]
Palladacycle (PCP)4-chlorobenzaldehydeK₂CO₃DMAc150241~70-80Pincer Complex[2]

Key Observations:

  • Ligand Influence: The choice of ligand is crucial. Electron-donating phosphine and N-Heterocyclic Carbene (NHC) ligands can enhance the activity, selectivity, and stability of palladium catalysts.[2] NHC ligands, in particular, are known for their strong σ-donating properties and high thermal stability, making them very effective.[4]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides and bromides couple efficiently under various conditions, the activation of less reactive but more cost-effective aryl chlorides often requires more sophisticated and bulky electron-donating phosphine or NHC ligands and higher temperatures.[2]

  • Heterogeneous vs. Homogeneous: While homogeneous catalysts like Pd(OAc)₂ with phosphine ligands often show high activity, heterogeneous catalysts like Palladium on Carbon (Pd/C) offer significant advantages in terms of separation, recovery, and recycling.[3][4] Studies show that with Pd/C, the reaction is essentially catalyzed by palladium species that leach into the solvent and can redeposit onto the support after the reaction is complete.[3]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via the Mizoroki-Heck reaction using a common palladium catalyst system.

Synthesis using Palladium(II) Acetate and Triphenylphosphine

Materials:

  • 4-bromobenzaldehyde (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.02 eq, 2 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromobenzaldehyde, Palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromobenzaldehyde) is consumed (typically 8-12 hours).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations: Reaction Mechanism and Workflow

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow for catalyst comparison.

Heck_Catalytic_Cycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Ar-X ci Carbopalladation (Alkene Insertion) oa->ci Alkene be β-Hydride Elimination ci->be be->pd0 Reductive Elimination (+ Product, + HX) Experimental_Workflow start Define Catalysts for Comparison prep Prepare Reactants (Aryl Halide, Methyl Acrylate, Base, Solvent) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heck Coupling Reaction (Controlled Temp & Time) setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Quenching & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analysis Characterization & Yield Calculation (NMR, MS) purify->analysis compare Compare Catalyst Performance (Yield, Time, Purity) analysis->compare

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural confirmation is paramount. This guide provides a comprehensive spectroscopic analysis of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its structure and differentiate it from its constitutional isomers, Methyl 3-(2-formylphenyl)acrylate and Methyl 3-(3-formylphenyl)acrylate. This guide presents experimental data, detailed protocols, and comparative analysis to aid researchers in their structural elucidation endeavors.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of an organic compound like this compound.

Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesized Compound (e.g., this compound) HNMR ¹H NMR Spectroscopy Synthesis->HNMR CNMR ¹³C NMR Spectroscopy Synthesis->CNMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data HNMR->Data_Integration CNMR->Data_Integration IR->Data_Integration MS->Data_Integration Comparison Comparison with Isomeric Structures Data_Integration->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow of Spectroscopic Analysis for Structural Confirmation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and provide a comparative analysis with its structural isomers.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
This compound 10.02s-1H-CHO
7.89d8.02HAr-H
7.72d16.41H=CH-Ar
7.67d8.02HAr-H
6.55d16.01H=CH-CO
3.82s-3H-OCH₃
Methyl 3-(2-formylphenyl)acrylate (Predicted) ~10.3s-1H-CHO
~8.0-7.5m-5HAr-H, =CH-Ar
~6.4d~161H=CH-CO
~3.8s-3H-OCH₃
Methyl 3-(3-formylphenyl)acrylate (Predicted) ~10.1s-1H-CHO
~8.0-7.5m-5HAr-H, =CH-Ar
~6.5d~161H=CH-CO
~3.8s-3H-OCH₃

Table 2: ¹³C NMR Data (Predicted, based on similar structures)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
This compound ~191-CHO
~167-C=O
~143=CH-Ar
~139Ar-C (quaternary)
~135Ar-C (quaternary)
~130Ar-CH
~129Ar-CH
~120=CH-CO
~52-OCH₃
Methyl 3-(2-formylphenyl)acrylate ~192-CHO
~167-C=O
......
Methyl 3-(3-formylphenyl)acrylate ~192-CHO
~167-C=O
......

Table 3: IR and Mass Spectrometry Data

CompoundIR Absorption (cm⁻¹)Mass Spectrometry (m/z)
This compound ~1720 (C=O, ester), ~1695 (C=O, aldehyde), ~1635 (C=C), ~2820, 2720 (C-H, aldehyde)190.06 [M]⁺
Methyl 3-(2-formylphenyl)acrylate Similar to para isomer190.06 [M]⁺
Methyl 3-(3-formylphenyl)acrylate Similar to para isomer190.06 [M]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Processing : Process the raw data using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Electron ionization (EI) is typically used to generate charged fragments of the molecule.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Comparative Analysis for Structural Confirmation

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful toolset for the unambiguous structural confirmation of this compound and its distinction from the ortho and meta isomers.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum of This compound is highly characteristic. The singlet at 10.02 ppm is indicative of the aldehyde proton. The two doublets in the aromatic region (7.89 and 7.67 ppm) with a coupling constant of 8.0 Hz are characteristic of a 1,4-disubstituted (para) benzene ring. The two doublets at 7.72 and 6.55 ppm with large coupling constants (~16 Hz) confirm the trans-alkene geometry. In contrast, the ortho isomer would exhibit a more complex splitting pattern in the aromatic region due to the different chemical environments of the aromatic protons. Similarly, the meta isomer would also show a distinct and more complex aromatic region compared to the symmetrical para isomer.

  • ¹³C NMR Spectroscopy : While experimental data is limited, the predicted ¹³C NMR spectrum for the para isomer would show fewer signals in the aromatic region compared to its isomers due to symmetry. The chemical shifts of the carbonyl carbons (ester and aldehyde) and the olefinic carbons provide further confirmation of the core structure.

  • IR Spectroscopy : The IR spectrum provides crucial information about the functional groups. The presence of two distinct carbonyl stretching bands for the ester (~1720 cm⁻¹) and the aldehyde (~1695 cm⁻¹) confirms the presence of both functionalities. The characteristic C-H stretching frequencies of the aldehyde group around 2820 and 2720 cm⁻¹ are also expected. While the IR spectra of the isomers would be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could potentially be used for differentiation.

  • Mass Spectrometry : Mass spectrometry confirms the molecular weight of the compound to be 190.06 g/mol , corresponding to the molecular formula C₁₁H₁₀O₃. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization might differ, providing further structural clues.

Conclusion

The structural confirmation of this compound is definitively achieved through a comprehensive analysis of its spectroscopic data. The ¹H NMR spectrum, in particular, provides unambiguous evidence for the para-substitution pattern of the aromatic ring and the trans-geometry of the acrylate moiety. The IR and MS data further corroborate the presence of the key functional groups and the overall molecular formula. By comparing this data with the predicted spectra of its ortho and meta isomers, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.

Purity Assessment of Synthesized "Methyl 3-(4-formylphenyl)acrylate" by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized compounds is a cornerstone of quality control and reliable downstream applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for determining the purity of "Methyl 3-(4-formylphenyl)acrylate." We present detailed experimental protocols for quantitative NMR (qNMR), comparative data for the target compound and potential impurities, and visual workflows to elucidate the assessment process.

NMR as a Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for the precise and accurate determination of the purity of organic molecules.[1][2][3][4][5] Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the analyte for accurate quantification, qNMR is a direct method. The intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for that signal, enabling the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.

Key advantages of qNMR include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.

  • Versatility: A single internal standard can be used for the quantification of a diverse range of compounds.[1]

  • Structural Information: In a single experiment, NMR provides structural confirmation of the analyte and characterization of any impurities present.[1]

  • Speed: qNMR measurements can often be performed more rapidly than the development and execution of a new chromatographic method.[1]

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for (E)-Methyl 3-(4-formylphenyl)acrylate and potential impurities or starting materials. The data is compiled from various sources and predicted spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

CompoundProton AssignmentExpected ¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
(E)-Methyl 3-(4-formylphenyl)acrylate (Product) Aldehyde (-CHO)~10.02Singlet-
Aromatic (ortho to acrylate)~7.67Doublet~8.0
Aromatic (ortho to formyl)~7.89Doublet~8.0
Vinylic (=CH-Ar)~7.72Doublet~16.0
Vinylic (=CH-CO)~6.55Doublet~16.0
Methyl Ester (-OCH₃)~3.82Singlet-
(Z)-Methyl 3-(4-formylphenyl)acrylate (Isomeric Impurity) Vinylic ProtonsExpected upfield shift relative to E-isomerDoubletExpected smaller J value (~12 Hz)
4-Formylbenzaldehyde (Starting Material) Aldehyde (-CHO)~10.14Singlet-
Aromatic~8.06Singlet-
Methyl Acrylate (Starting Material) [6]Vinylic (=CH₂)~6.40, ~5.82Doublet of DoubletsJ ≈ 17.4, 10.5, 1.4
Vinylic (=CH-)~6.13Doublet of DoubletsJ ≈ 17.4, 10.5
Methyl Ester (-OCH₃)~3.76Singlet-
Triphenylphosphine Oxide (Byproduct from Wittig Reaction) [7][8][9]Aromatic~7.45-7.75Multiplet-
Diethyl (cyanomethyl)phosphonate (HWE Reagent) [10][11][12]Methylene (-CH₂CN)~2.90DoubletJ(P,H) ≈ 20.9
Methylene (-OCH₂CH₃)~4.25QuartetJ(H,H) ≈ 8.7
Methyl (-OCH₂CH₃)~1.40TripletJ(H,H) ≈ 8.7

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the determination of the purity of synthesized "this compound" using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized "this compound" into a clean, dry NMR tube. The exact mass should be recorded to four decimal places.

  • Select a suitable, certified internal standard with a known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene, or dimethyl sulfone). The internal standard should have signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Accurately weigh an appropriate amount of the internal standard (typically 5-10 mg) and add it to the same NMR tube. The exact mass should be recorded to four decimal places.

  • Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the analyte and the internal standard.

  • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Pulse Program: A standard 90° pulse experiment should be utilized.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the internal standard. A conservative value of 30-60 seconds is generally recommended to ensure full relaxation.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals that will be integrated. Typically, 16 to 64 scans are adequate.

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds should be used to ensure adequate digital resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For "this compound," the singlet from the methyl ester protons or the doublet from one of the vinylic protons are good candidates for integration. For the internal standard, choose a signal that is a sharp singlet if possible.

4. Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (MW_analyte / MW_std) * P_std

Where:

  • I_analyte: Integral of the selected analyte signal

  • N_analyte: Number of protons corresponding to the integrated analyte signal

  • I_std: Integral of the selected internal standard signal

  • N_std: Number of protons corresponding to the integrated internal standard signal

  • M_std: Mass of the internal standard

  • M_analyte: Mass of the analyte sample

  • MW_analyte: Molecular weight of the analyte

  • MW_std: Molecular weight of the internal standard

  • P_std: Purity of the internal standard (as a percentage)

Mandatory Visualizations

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_calculation Purity Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve nmr_experiment Run qNMR experiment (long relaxation delay) dissolve->nmr_experiment ft Fourier Transform nmr_experiment->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integrate signals baseline->integration purity_calc Calculate purity using the qNMR formula integration->purity_calc result Final Purity Value purity_calc->result Purity_Logic cluster_inputs Inputs cluster_calculation Calculation integrals Signal Integrals (Analyte & Standard) formula Purity (%) = (I_a/N_a) * (N_s/I_s) * (M_s/M_a) * (MW_a/MW_s) * P_s integrals->formula masses Masses (Analyte & Standard) masses->formula constants Known Constants (MW, N, Purity_std) constants->formula result Purity of Synthesized Compound formula->result

References

A Comparative Cost Analysis of Synthetic Routes to Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the synthetic efficiency and cost-effectiveness of producing Methyl 3-(4-formylphenyl)acrylate, a key building block in the development of novel therapeutics and advanced materials.

This guide provides a detailed comparison of the two primary synthetic pathways to this compound: the Wittig reaction and the Heck reaction. By examining the starting materials, reaction conditions, yields, and purification requirements, this analysis offers a comprehensive overview to inform strategic decisions in process development and scale-up operations.

At a Glance: Wittig vs. Heck for the Synthesis of this compound

FeatureWittig ReactionHeck Reaction
Starting Materials 4-Formylbenzaldehyde, Methyl (triphenylphosphoranylidene)acetate4-Bromobenzaldehyde, Methyl acrylate
Key Reagents Base (e.g., NaH, n-BuLi)Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N)
Byproducts Triphenylphosphine oxideHalide salts
Reported Yield Generally good to high (70-90%)Good to excellent (up to 95%)
Key Advantage High functional group toleranceAtom economy, high catalytic efficiency
Primary Drawback Stoichiometric byproduct formation, purification challengesCost and toxicity of palladium catalyst

Cost Analysis Summary

The following table summarizes the estimated costs for the synthesis of this compound via the Wittig and Heck reactions on a laboratory scale (assuming a 10 mmol scale). Prices are based on currently available catalog prices and may vary depending on the supplier and purity.

Cost Component Wittig Reaction (Estimated) Heck Reaction (Estimated)
Starting Materials
4-Formylbenzaldehyde (1.2 g)~$5-10-
Methyl (triphenylphosphoranylidene)acetate (3.34 g)~$20-30-
4-Bromobenzaldehyde (1.85 g)-~$5-10
Methyl acrylate (1.03 g, 1.2 mL)-<$1
Reagents & Catalysts
Base (e.g., Sodium Hydride, 0.24 g)~$2-5-
Palladium(II) Acetate (0.022 g, 1 mol%)-~$20-30
Tri(o-tolyl)phosphine (0.061 g, 2 mol%)-~$5-10
Triethylamine (2.8 mL)-~$1-2
Solvents
Anhydrous THF (50 mL)~$5-10~$5-10
DMF (50 mL)-~$5-10
Ethyl acetate (for extraction/chromatography)~$5-10~$5-10
Hexane (for chromatography)~$5-10~$5-10
Purification
Silica Gel (for column chromatography)~$10-20~$10-20
Waste Disposal
Triphenylphosphine oxide disposal~$5-15-
Palladium catalyst recovery/disposal-~$10-20
Estimated Total Cost per 10 mmol ~$62 - $120 ~$66 - $128

Experimental Protocols

Wittig Reaction Protocol (Generalized)

This protocol is a generalized procedure based on standard Wittig reaction conditions.

  • To a stirred suspension of sodium hydride (0.26 g, 11 mmol, 1.1 equiv) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl (triphenylphosphoranylidene)acetate (3.68 g, 11 mmol, 1.1 equiv) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution turns a characteristic ylide color.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-formylbenzaldehyde (1.20 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like diethyl ether or hexane prior to chromatography.

Heck Reaction Protocol (Adapted)

This protocol is adapted from a known procedure for a similar Heck coupling reaction.

  • In a Schlenk flask, combine 4-bromobenzaldehyde (1.85 g, 10 mmol, 1.0 equiv), methyl acrylate (1.03 g, 12 mmol, 1.2 equiv), palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.061 g, 0.2 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) and triethylamine (Et₃N, 2.8 mL, 20 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

Process Workflow and Decision Making

The selection of a synthetic route is a critical decision in chemical process development. The following diagram illustrates a logical workflow for choosing between the Wittig and Heck reactions for the synthesis of this compound, considering key factors such as cost, scale, and environmental impact.

Cost_Analysis_Workflow Workflow for Synthetic Route Selection start Define Target Molecule: This compound route_id Identify Potential Synthetic Routes start->route_id wittig Wittig Reaction route_id->wittig heck Heck Reaction route_id->heck cost_analysis Perform Cost Analysis wittig->cost_analysis heck->cost_analysis materials_cost Starting Material & Reagent Costs cost_analysis->materials_cost process_cost Process Costs (Time, Energy, Solvents) cost_analysis->process_cost purification_cost Purification Costs (Chromatography, Solvents) cost_analysis->purification_cost waste_cost Waste Disposal/Recycling Costs cost_analysis->waste_cost evaluation Evaluate and Compare Routes materials_cost->evaluation process_cost->evaluation purification_cost->evaluation waste_cost->evaluation factors Consider: - Overall Cost - Scalability - Yield & Purity - Environmental Impact - Safety evaluation->factors decision Select Optimal Synthetic Route factors->decision

Caption: A decision workflow for selecting the optimal synthetic route.

Conclusion

Both the Wittig and Heck reactions represent viable pathways for the synthesis of this compound. The choice between these two methods will ultimately depend on the specific priorities of the research or development project.

For laboratory-scale synthesis where the primary concern is often the reliable and predictable formation of the target molecule with high functional group tolerance, the Wittig reaction presents a strong option. However, researchers must be prepared to address the challenges associated with the removal of the triphenylphosphine oxide byproduct.

For larger-scale production or in scenarios where atom economy and catalytic efficiency are paramount, the Heck reaction is an attractive alternative. While the initial investment in the palladium catalyst is higher, the potential for catalyst recycling and the avoidance of stoichiometric byproducts can make it a more cost-effective and environmentally friendly option in the long run.

This guide provides a foundational cost analysis based on available data. It is recommended that researchers and process chemists conduct their own internal cost evaluations based on their specific procurement channels, scale of operation, and waste management infrastructure to make the most informed decision.

A Comparative Guide to the Thermal Stability of Methyl 3-(4-formylphenyl)acrylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of Methyl 3-(4-formylphenyl)acrylate and its structural analogs. Due to a lack of publicly available experimental data on the thermal decomposition of these specific compounds, this comparison is based on their known physical properties and general principles of chemical stability. A standard experimental protocol for determining thermal stability is also provided to enable researchers to generate this data.

Introduction

This compound is a cinnamic acid derivative of interest in organic synthesis and materials science. Its thermal stability is a critical parameter for its application in various processes, including polymerization and formulation, where it may be subjected to elevated temperatures. Understanding how its thermal stability compares to its analogs can inform its suitability for different applications and guide the development of new materials with desired thermal properties.

Physicochemical Properties of this compound and Its Analogs
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₀O₃190.1979 - 82255 - 256
Methyl 3-(4-hydroxyphenyl)acrylateC₁₀H₁₀O₃178.18138 - 141Not available
Methyl 3-(4-methoxyphenyl)acrylateC₁₁H₁₂O₃192.2189 - 91Not available
Ethyl 3-(4-formylphenyl)acrylateC₁₂H₁₂O₃204.22Not availableNot available

Note: The absence of boiling point data for some analogs is common for solids that may decompose before boiling at atmospheric pressure.

Comparative Analysis of Thermal Stability

In the absence of specific TGA or DSC (Differential Scanning Calorimetry) data, a qualitative comparison based on chemical structure can be made:

  • Effect of the Phenyl Substituent:

    • Formyl Group (-CHO) in this compound: The electron-withdrawing nature of the formyl group can influence the electronic structure of the molecule. While it contributes to a higher melting point compared to some analogs, its reactivity at high temperatures could potentially offer a pathway for decomposition.

    • Hydroxyl Group (-OH) in Methyl 3-(4-hydroxyphenyl)acrylate: The hydroxyl group can participate in hydrogen bonding, which significantly increases the melting point and may enhance thermal stability by strengthening intermolecular forces.

    • Methoxy Group (-OCH₃) in Methyl 3-(4-methoxyphenyl)acrylate: The methoxy group is electron-donating and can also influence the crystal packing and intermolecular interactions, leading to a relatively high melting point.

  • Effect of the Ester Group:

    • Methyl vs. Ethyl Ester: Comparing this compound to its potential ethyl analog, Ethyl 3-(4-formylphenyl)acrylate, one would generally expect a slight increase in boiling point with the larger ethyl group due to increased van der Waals forces. The impact on decomposition temperature would require experimental verification, as the ester group itself can be a site for thermal degradation.

Based on these general principles, Methyl 3-(4-hydroxyphenyl)acrylate might be expected to exhibit the highest thermal stability due to strong intermolecular hydrogen bonding. However, without experimental data, this remains a hypothesis.

Experimental Protocols

To quantitatively assess the thermal stability of these compounds, Thermogravimetric Analysis (TGA) is the standard method.

Standard Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the atmosphere to a continuous flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

    • The temperature at which a certain percentage of mass loss occurs (e.g., T5% for 5% mass loss) is also a key parameter for comparison.

Visualizing the Path to Thermal Stability Data

The following diagram illustrates the logical workflow for obtaining and comparing the thermal stability data for this compound and its analogs.

G Workflow for Comparative Thermal Stability Analysis cluster_0 Compound Selection cluster_1 Experimental Analysis cluster_2 Data Interpretation and Comparison A This compound E Thermogravimetric Analysis (TGA) A->E F Differential Scanning Calorimetry (DSC) A->F B Methyl 3-(4-hydroxyphenyl)acrylate B->E B->F C Methyl 3-(4-methoxyphenyl)acrylate C->E C->F D Ethyl 3-(4-formylphenyl)acrylate D->E D->F G Determine Decomposition Temperatures (Tonset, T5%) E->G H Compare Mass Loss Profiles E->H I Relate Structure to Thermal Stability G->I H->I

Caption: Workflow for Comparative Thermal Stability Analysis.

Conclusion

While a definitive quantitative comparison of the thermal stability of this compound and its analogs is hampered by the lack of experimental data in the public domain, a qualitative assessment based on their chemical structures can provide initial guidance. For rigorous and reliable comparisons, it is imperative that experimental techniques such as Thermogravimetric Analysis are employed. The provided protocol offers a standardized approach for researchers to generate this crucial data, enabling informed decisions in material selection and process development.

A Comparative Guide to the Quantum Chemical Properties of Methyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantum chemical properties of methyl acrylates, with a specific focus on establishing a framework for the analysis of "Methyl 3-(4-formylphenyl)acrylate." Due to the absence of published experimental or computational data for this specific molecule, this document outlines a proposed computational study, presenting data for comparable molecules and discussing the anticipated electronic and structural characteristics of the target compound.

Experimental and Computational Protocols

A standardized protocol is essential for the accurate comparison of quantum chemical properties. The methodologies outlined below are based on widely accepted practices in computational chemistry for organic molecules.

Computational Methodology

Density Functional Theory (DFT) is a robust method for these calculations. The recommended level of theory is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of Hartree-Fock theory and DFT. This is to be paired with a comprehensive basis set, such as 6-311+G(d,p) , which provides a good balance between computational cost and accuracy for molecules of this size. All calculations would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm the minima and to obtain vibrational data. Solvation effects can be modeled using a polarizable continuum model (PCM), with a solvent like water or ethanol, to simulate a more realistic chemical environment.

G cluster_setup Computational Setup cluster_calculation Calculation Workflow cluster_analysis Data Analysis mol_structure Define Molecular Structure method Select Method (e.g., DFT/B3LYP) basis_set Choose Basis Set (e.g., 6-311+G(d,p)) geom_opt Geometry Optimization basis_set->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (HOMO-LUMO, etc.) freq_calc->prop_calc validation Validation with Experimental Data prop_calc->validation Output comparison Comparison with Alternative Molecules validation->comparison

Caption: Workflow for Quantum Chemical Calculations.

Comparison of Calculated Properties

The following table summarizes key quantum chemical properties for selected acrylate molecules, providing a baseline for understanding the potential characteristics of "this compound." The data for methyl acrylate and methyl methacrylate are representative values found in computational chemistry literature.

PropertyMethyl AcrylateMethyl MethacrylateThis compound (Expected)
HOMO Energy (eV) ~ -7.0 to -7.5~ -6.8 to -7.3Lower (more negative)
LUMO Energy (eV) ~ -0.5 to -1.0~ -0.3 to -0.8Lower (more negative)
HOMO-LUMO Gap (eV) ~ 6.0 to 7.0~ 6.0 to 7.0Smaller
Dipole Moment (Debye) ~ 1.8~ 1.9Significantly Higher
Key Vibrational Frequencies (cm⁻¹)
C=O Stretch~ 1730-1750~ 1720-1740Shift to lower wavenumber
C=C Stretch~ 1630-1650~ 1630-1650Shift to lower wavenumber
Aldehyde C=O StretchN/AN/A~ 1700-1720

Analysis and Expected Trends for this compound

The introduction of a 4-formylphenyl group to the methyl acrylate backbone is expected to significantly influence its electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The formyl group (-CHO) is an electron-withdrawing group. This will lead to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), lowering their energy levels. The extended π-conjugation from the phenyl ring and the acrylate system will likely result in a smaller HOMO-LUMO gap compared to simpler acrylates. A smaller energy gap suggests higher reactivity and potential for interesting electronic applications.

Dipole Moment

The presence of the polar formyl group is expected to induce a larger dipole moment in "this compound" compared to methyl acrylate and methyl methacrylate. This increased polarity can influence its solubility and intermolecular interactions.

Vibrational Frequencies

The vibrational spectrum of "this compound" will exhibit characteristic peaks from all its functional groups. The C=O stretching frequency of the acrylate ester may be slightly lowered due to conjugation with the phenyl ring. A distinct C=O stretching frequency for the aldehyde group will also be present.

G cluster_base Base Molecule cluster_substituent Substituent Group cluster_target Target Molecule cluster_properties Predicted Property Changes MA Methyl Acrylate MFPA This compound MA->MFPA FP 4-Formylphenyl Group FP->MFPA homo_lumo Smaller HOMO-LUMO Gap MFPA->homo_lumo dipole Increased Dipole Moment MFPA->dipole vib_shift Vibrational Frequency Shifts MFPA->vib_shift

Caption: Influence of Substituents on Properties.

Conclusion

While direct computational data for "this compound" is not yet available in the public domain, this guide provides a robust framework for its investigation. By employing the outlined computational protocols and comparing the results with the baseline data from simpler acrylates, researchers can gain valuable insights into the electronic structure and potential reactivity of this molecule. The expected trends—a smaller HOMO-LUMO gap, a larger dipole moment, and characteristic vibrational shifts—provide a clear direction for future computational and experimental studies. This approach will be invaluable for scientists and professionals in drug development and materials science who are interested in the properties and applications of novel acrylate derivatives.

A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other key analytical techniques for the structural elucidation of small organic molecules, using "Methyl 3-(4-formylphenyl)acrylate" as a case study. While a definitive experimental crystal structure for this specific compound is not publicly available at the time of this guide's compilation, we will utilize data from closely related structures and theoretical principles to provide a thorough comparative analysis. This document offers detailed experimental protocols, comparative data tables, and a visual workflow to aid researchers in selecting the most appropriate methods for their structural analysis needs.

Comparative Analysis of Structural Elucidation Techniques

The determination of a molecule's three-dimensional structure is paramount in chemistry and drug discovery. While single-crystal X-ray crystallography is considered the gold standard for obtaining precise atomic coordinates, a variety of other techniques provide complementary and sometimes more accessible structural information.

Technique Principle Sample Requirements Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.High-quality single crystal (typically >0.1 mm).Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Unambiguous and highly precise structural determination.Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Solution or solid-state sample.Information on the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOE).Provides structural information in solution, which can be more biologically relevant; does not require crystallization.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for the entire molecule.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Small amount of sample in solid, liquid, or gas phase.Molecular weight and fragmentation patterns, which can be used to deduce structural components.High sensitivity and can be used for complex mixtures (when coupled with chromatography).Does not directly provide 3D structural information.
Computational Methods (e.g., Crystal Structure Prediction) Theoretical calculations based on quantum mechanics and molecular mechanics to predict the most stable crystal structures.None (in-silico method).Predicted crystal structures, including unit cell parameters and atomic coordinates.Can predict possible polymorphs and guide experimental crystallization efforts.Predictions need to be validated by experimental data; accuracy depends on the computational model used.
Comparative Crystallographic Data of Phenyl Acrylate Derivatives

The following table presents key crystallographic parameters for several compounds structurally related to "this compound." This data serves as a valuable reference for what can be expected for the title compound.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Torsion Angle (deg)
(E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate [1]C₁₈H₁₅BrO₄MonoclinicP2₁/ca = 8.2798(2) Å, b = 22.1975(5) Å, c = 9.2537(2) Å, β = 99.857(2)°C18—O4—C17—C12 = -7.9(1)
(E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate [2]C₁₀H₁₀O₄TriclinicP-1a = 5.129(5) Å, b = 9.969(8) Å, c = 10.586(9) Å, α = 117.627(7)°, β = 97.924(11)°, γ = 94.322(11)°-
Methyl (E)-3-(2-formylphenoxy)acrylate C₁₁H₁₀O₄MonoclinicP2₁/ca = 17.7458(8) Å, b = 4.0629(2) Å, c = 14.5745(7) Å, β = 107.868(3)°-
Methyl (E)-3-(4-acetoxyphenyl)acrylate [3]C₁₂H₁₂O₄MonoclinicP2₁/ca = 16.071(6) Å, b = 9.424(4) Å, c = 7.640(3) Å, β = 101.861(5)°-

Experimental Protocol: Single-Crystal X-ray Crystallography

This section outlines a generalized, step-by-step protocol for the structural determination of a small organic molecule like "this compound" using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Objective: To obtain a single, well-ordered crystal of suitable size (ideally 0.1 - 0.3 mm in all dimensions).

  • Procedure:

    • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) or solvent mixtures to find a system where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a saturated or near-saturated solution and allow the solvent to evaporate slowly in a loosely covered vial.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip (hanging drop) or a bridge (sitting drop) and seal it over a reservoir containing a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

      • Cooling: Slowly cool a saturated solution to decrease the solubility of the compound and promote crystal growth.

2. Crystal Mounting:

  • Objective: To mount a selected crystal on a goniometer head for data collection.

  • Procedure:

    • Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.

    • Using a micromanipulator, carefully pick up the crystal with a cryoloop.

    • A small amount of cryoprotectant oil (e.g., Paratone-N) is often used to coat the crystal to prevent it from drying out and to facilitate handling.

    • Mount the loop on a magnetic base on the goniometer head.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal to minimize thermal vibrations and radiation damage.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).

    • The data collection strategy (e.g., exposure time, frame width, total rotation) is optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and obtain a list of reflection intensities.

  • Procedure:

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the Bravais lattice.

    • Integration: The intensity of each reflection is measured from the diffraction images.

    • Scaling and Merging: The intensities from all images are scaled to a common reference frame, and symmetry-related reflections are merged to produce a unique set of reflections.

5. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and refine the structural model.

  • Procedure:

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to minimize the difference between the observed and calculated structure factors.

    • Model Building: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are often introduced for non-hydrogen atoms.

6. Structure Validation:

  • Objective: To ensure the quality and chemical reasonableness of the final structure.

  • Procedure:

    • The final model is checked for geometric consistency (bond lengths, angles, and torsion angles) and for any unresolved electron density.

    • The final structure is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), along with the experimental data.

Visualizing the Workflow: X-ray Crystallography

The following diagram illustrates the key stages in a single-crystal X-ray crystallographic analysis.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Structure Determination cluster_validation Finalization synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition

Workflow of Single-Crystal X-ray Crystallography.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(4-formylphenyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 3-(4-formylphenyl)acrylate (CAS No. 58045-41-3), a compound recognized for its potential environmental hazards. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.

Chemical and Hazard Profile:

PropertyValue
Chemical Name This compound
CAS Number 58045-41-3
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Appearance Faint yellow powder
Known Hazards Toxic to aquatic life with long-lasting effects (H411).[1] Combustible solid (Storage Class 11). Water Hazard Class 3 (WGK 3) - highly hazardous to water.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol:

The primary guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Due to its high aquatic toxicity, it must not be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "58045-41-3," and the relevant hazard pictograms (e.g., environmental hazard).

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing boats, contaminated gloves, and paper towels, must also be disposed of as hazardous waste in the same designated container.

  • Solutions:

    • If the compound is in a solvent, collect the solution in a compatible, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from drains, heat sources, and incompatible chemicals.

  • Ensure the storage area is secure and regularly inspected for any signs of leakage.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Segregation and Collection cluster_2 Storage and Final Disposal start Identify this compound for Disposal hazards Consult SDS: - Toxic to aquatic life (H411) - Combustible Solid - Water Hazard Class 3 start->hazards Check Hazards waste_type Determine Waste Form hazards->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Solution contaminated_materials Dispose of Contaminated PPE/Materials in the Same Container solid_waste->contaminated_materials liquid_waste->contaminated_materials storage Store Sealed Container in Designated Satellite Accumulation Area contaminated_materials->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal Decision Logic for Disposal hazard_aquatic Aquatic Toxicity (H411) action_no_drain Prohibition of Drain Disposal hazard_aquatic->action_no_drain action_no_trash Prohibition of General Trash Disposal hazard_aquatic->action_no_trash hazard_water High Water Hazard (WGK 3) hazard_water->action_no_drain hazard_combustible Combustible Solid action_store_safe Store Away from Ignition Sources hazard_combustible->action_store_safe action_segregate Segregate as Hazardous Waste action_no_drain->action_segregate action_no_trash->action_segregate final_disposal Dispose via Certified Hazardous Waste Handler action_segregate->final_disposal action_store_safe->final_disposal

References

Personal protective equipment for handling Methyl 3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, handling, and disposal protocols for Methyl 3-(4-formylphenyl)acrylate (CAS: 58045-41-3). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar acrylate compounds and general safety practices for handling acrylate monomers. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to adhere to your institution's safety policies.

This compound is an acrylate ester. Like other acrylates, it is a monomer that can undergo polymerization. The primary hazards associated with similar acrylates include irritation to the skin, eyes, and respiratory system, as well as the potential for allergic skin reactions (sensitization) upon repeated contact.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be skin irritation, serious eye irritation, and respiratory irritation.[3] Appropriate PPE is essential to minimize exposure.

PPE Category Minimum Recommended Equipment Notes
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Goggles should be worn when there is a risk of splashing. A face shield may be required for larger quantities or when transferring the chemical.[1][3]
Skin Protection Nitrile gloves. A lab coat or chemical-resistant apron.Acrylate monomers can penetrate latex and vinyl gloves rapidly.[2][4] Nitrile gloves offer better protection.[2] Double gloving is recommended for extended tasks.[2][4] Always wash hands thoroughly after handling.[3]
Respiratory Protection Use in a well-ventilated area.Work should be conducted in a chemical fume hood to minimize inhalation of vapors or mists.[1][3] If ventilation is insufficient, a NIOSH-approved respirator may be required.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and preventing accidental exposure.

Procedure Guideline
Handling Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust, fumes, or vapors.[3] Use only in a well-ventilated area or a chemical fume hood.[3] Wash hands thoroughly after handling.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[3]

Spill and Disposal Plan

Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage if it is safe to do so.

  • Absorb : Use inert absorbent material (e.g., sand, vermiculite) to absorb the spill.

  • Collect : Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Clean : Clean the spill area thoroughly.

Waste Disposal:

  • Unused Chemical : Do not pour down the drain.[1] Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials : All contaminated items (e.g., gloves, absorbent materials, paper towels) must be collected in a sealed bag or container.

  • Disposal Route : Dispose of all waste through your institution's hazardous waste management program.[3]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Segregate Waste (Unused Chemical, Contaminated PPE) E->F Experiment Complete G Label Waste Containers F->G H Dispose via Hazardous Waste Program G->H I End of Process H->I Decontaminate Work Area

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.